4-Aminohexan-2-one hydrochloride
Description
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
4-aminohexan-2-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-6(7)4-5(2)8;/h6H,3-4,7H2,1-2H3;1H |
InChI Key |
KOYJJWIBUNKFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Guide to Beta-Amino Ketone Building Blocks: Synthesis, Application, and Strategy in Modern Drug Discovery
Abstract
The β-amino ketone scaffold is a cornerstone of medicinal chemistry, serving as a privileged structural motif in numerous natural products, bioactive molecules, and FDA-approved pharmaceuticals.[1][2][3] Its remarkable versatility stems from its bifunctional nature, which allows for extensive chemical elaboration into a diverse array of more complex structures, including chiral amino alcohols, β-amino acids, and a wide range of heterocyclic systems.[4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of β-amino ketone chemistry. It covers the most effective and field-proven synthetic strategies, with a focus on the mechanistic underpinnings of the Mannich reaction and its modern variants.[6] Furthermore, this guide details step-by-step experimental protocols and explores the strategic application of β-amino ketones as pivotal intermediates for constructing libraries of potential therapeutic agents.
The Strategic Importance of the β-Amino Ketone Scaffold in Medicinal Chemistry
The β-amino ketone moiety is a recurring feature in molecules demonstrating significant biological activity. Its prevalence is not coincidental; the specific arrangement of a carbonyl group and an amino group at the β-position often facilitates critical interactions with biological targets. This structural unit is present in well-established drugs, highlighting its therapeutic relevance. Notable examples include Tolperisone, a muscle relaxant; Oxyfedrine, used in the management of coronary disease; and Sitagliptin, a prominent antidiabetic drug.[2][7]
The pharmacological profile of compounds containing the β-amino ketone core is exceptionally broad, encompassing anti-inflammatory, antibacterial, antiviral, antifungal, analgesic, and anticancer activities.[4][8][9] This wide range of bioactivity underscores the scaffold's value as a starting point for drug discovery campaigns targeting a multitude of diseases.
Caption: The central β-amino ketone scaffold and its presence in marketed drugs.
Synthetic Strategies for Accessing β-Amino Ketone Building Blocks
The primary challenge in synthesizing β-amino ketones lies in the efficient and controlled formation of a new C-C and C-N bond. Several powerful methodologies have been developed, with the Mannich reaction being the most prominent and widely adopted.
The Mannich Reaction: The Cornerstone of β-Amino Ketone Synthesis
The Mannich reaction is a three-component condensation that brings together a non-enolizable aldehyde, a primary or secondary amine, and an enolizable ketone.[6] The causality of this reaction is elegant: the aldehyde and amine first react to form a highly electrophilic iminium ion in situ. The ketone, under the reaction conditions, generates a nucleophilic enol or enolate, which then attacks the iminium ion, forging the critical C-C bond and yielding the final β-amino ketone product.
Modern advancements have significantly expanded the scope and efficiency of the Mannich reaction. While classical methods often required harsh conditions, contemporary protocols frequently employ catalysts to enhance reaction rates and control selectivity.
-
Catalytic Approaches: A wide range of catalysts are effective, including Lewis acids (e.g., organoantimony(III) halides), organocatalysts like proline for asymmetric synthesis, and various nanocatalysts that offer high efficiency and recyclability.[7][9]
-
Stereoselectivity: The development of asymmetric Mannich reactions using chiral organocatalysts has been a major breakthrough, allowing for the synthesis of enantiomerically pure β-amino ketones, which is critical for modern drug development.[10][11]
Caption: The general mechanism of the Mannich reaction.
Alternative Synthetic Routes
While the Mannich reaction is dominant, other methods provide valuable alternatives, particularly in specific contexts.
-
Aza-Michael Addition: This reaction involves the conjugate addition of an amine to an α,β-unsaturated ketone. It is often more atom-economical and can be a more cost-effective strategy than the Mannich reaction, especially for large-scale synthesis where pre-forming the enone is feasible.
-
Emerging Methods: Novel strategies continue to be developed, including the TEMPO-mediated C-N coupling of cyclopropanols and the reductive hydroamination of carbonyl alkynes, offering unique pathways to access structurally diverse β-amino ketones.[12]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on factors such as desired scale, substrate availability, cost, and the need for stereochemical control.
| Method | Advantages | Disadvantages | Best Suited For |
| Mannich Reaction | High convergence (one-pot, three components), vast literature, excellent stereocontrol possible.[11] | Can have moderate atom economy, may require catalyst optimization. | Library synthesis, complex targets, stereoselective synthesis. |
| Aza-Michael Addition | High atom economy, often simpler reaction conditions, economically advantageous. | Requires synthesis of α,β-unsaturated precursor, less convergent. | Large-scale synthesis of specific targets. |
| Cyclopropanol Opening | Access to unique substitution patterns, novel umpolung strategy.[12] | Substrate availability can be limited, newer methodology. | Exploratory chemistry, accessing novel chemical space. |
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating purification and analytical characterization steps essential for ensuring the identity and purity of the synthesized building blocks.
Protocol: Microwave-Assisted One-Pot Mannich Synthesis
This protocol leverages microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times while maintaining high yields, making it ideal for rapid library generation.[8][13]
-
Rationale: Microwave irradiation provides efficient and uniform heating, accelerating the reaction rates for both iminium ion formation and subsequent nucleophilic attack. The use of a catalyst like cerium ammonium nitrate (CAN) in a high-boiling solvent like PEG 400 is highly effective under these conditions.[8]
Caption: Workflow for microwave-assisted β-amino ketone synthesis.
-
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the ketone (2.0 eq.), the amine hydrochloride (1.0 eq.), paraformaldehyde (1.0 eq.), and cerium ammonium nitrate (CAN, 0.05 eq.).[8]
-
Solvent Addition: Add polyethylene glycol 400 (PEG 400, ~0.8 mL).[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with a power of 60 watts at 90 °C for 10 minutes.[8]
-
Workup: After cooling, quench the reaction mixture by adding 2 M NaOH. Collect the resulting solid by centrifugation.
-
Purification: Dissolve the solid in a minimal amount of methanol or dichloromethane. Purify the product using solid-phase extraction with a strong cation exchange (SCX) cartridge, eluting with a 0.3 M solution of ammonia in methanol to release the free-base product.
-
Validation: Concentrate the eluent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and assess purity.
-
Protocol: Solid-Phase Organocatalytic Mannich Reaction
This method is designed for the construction of one-bead-one-compound (OBOC) libraries, where each bead of a solid support resin carries a unique β-amino ketone structure.[10]
-
Rationale: Immobilizing one of the components (here, the aldehyde) on a solid support simplifies purification immensely; excess reagents and by-products are simply washed away. Using an organocatalyst like L-proline allows for potential stereocontrol.[10]
-
Step-by-Step Methodology:
-
Resin Preparation: Swell TentaGel S NH₂ resin in dimethylformamide (DMF).
-
Aldehyde Immobilization: Pre-activate 4-formylbenzoic acid (4 eq.) with an amide coupling agent like DIC/Oxyma in DMF for 5 minutes. Add this solution to the resin and shake for 1 hour at room temperature. Wash the resin thoroughly with DMF and then DMSO to remove excess reagents.[10]
-
Mannich Reaction: To the aldehyde-functionalized resin in DMSO, add the desired aniline (e.g., 5 eq.), the ketone (e.g., 20 eq.), and L-proline (30 mol%). Shake the mixture at 37 °C for 24-48 hours.
-
Washing: Wash the resin extensively with DMSO, water, methanol, and dichloromethane to remove all soluble components.
-
Cleavage & Analysis (for validation): For a test batch, cleave the product from a small sample of beads using an appropriate cleavage cocktail (e.g., trifluoroacetic acid). Analyze the cleaved material by LC-MS and NMR to confirm the successful synthesis of the desired β-amino ketone.
-
The β-Amino Ketone as a Versatile Synthon for Drug Scaffolds
The true power of β-amino ketones in drug discovery lies in their capacity to be readily converted into other valuable structural classes. The ketone and amine functionalities serve as reactive handles for a multitude of transformations.
-
Synthesis of Chiral β-Amino Alcohols: The ketone can be stereoselectively reduced to furnish chiral 1,3-amino alcohols, a motif present in many bioactive molecules and ligands.
-
Access to β-Amino Acids and Peptidomimetics: The β-amino ketone scaffold is a direct precursor to β-amino acids, which are of immense interest for creating peptides with enhanced enzymatic stability and unique folding properties.[14]
-
Construction of Bioactive Heterocycles: Intramolecular cyclization reactions are a powerful application. Depending on the substrates and reaction conditions, β-amino ketones can be converted into a wide range of N-heterocycles, including medicinally relevant pyridines, piperidines, and benzodiazepines.[5]
Caption: The β-amino ketone as a central hub for scaffold diversification.
Future Perspectives and Conclusion
The utility of β-amino ketone building blocks in drug discovery is well-established and continues to grow. Future trends will likely focus on the development of even more efficient, sustainable, and selective synthetic methods. The integration of photoredox catalysis[15], continuous flow chemistry, and machine learning for reaction optimization and virtual screening will undoubtedly accelerate the discovery of novel β-amino ketone-derived drug candidates.
References
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Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available at: [Link]
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Dharma Rao, V., & Kodadek, T. (2021). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC. Available at: [Link]
-
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Recent progress in the chemistry of b-aminoketones. SciSpace. Available at: [Link]
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Maccarinelli, G., et al. (2018). PEG 400/Cerium Ammonium Nitrate Combined with Microwave-Assisted Synthesis for Rapid Access to Beta-Amino Ketones. An Easy-to-Use Protocol for Discovering New Hit Compounds. MDPI. Available at: [Link]
-
IntechOpen. (2024). 𝛽 -Amino Ketones – Synthesis and Biological Significance. Available at: [Link]
-
ResearchGate. (n.d.). Different strategies for the synthesis of β‐amino ketones. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. Available at: [Link]
-
ResearchGate. (n.d.). Some important β-amino ketones, both synthetic and natural, and their biological properties. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Available at: [Link]
-
ResearchGate. (2017). Stereoselective Synthesis and Application of β‐Amino Ketones. Available at: [Link]
-
PubMed. (1974). Beta-amino ketones. Synthesis and some biological activities in mice of 3,3-dialkyl-1,2,3,4-tetrahydro-4-quinolinones and related Mannich bases. Available at: [Link]
-
Macmillan Group. (2015). Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. Available at: [Link]
-
RASĀYAN Journal of Chemistry. (n.d.). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Available at: [Link]
-
ACS Publications. (1974). .beta.-Amino ketones. Synthesis and some biological activities in mice of 3,3-dialkyl-1,2,3,4-tetrahydro-4-quinolinones and related Mannich bases. Available at: [Link]
-
Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Available at: [Link]
-
AWS. (2024). β-Amino Ketones – Synthesis and Biological Significances. Available at: [Link]
-
Pharmaguideline. (n.d.). Beta amino ketones: Molindone hydrochloride. Available at: [Link]
- Google Patents. (n.d.). CN101982455B - Synthetic method of β-arylamino ketone and synthetic method of β-heterocyclic amino ketone.
-
MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Available at: [Link]
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4-amino-2-hexanone hydrochloride chemical structure
An In-Depth Technical Guide to 4-amino-2-hexanone hydrochloride
Introduction
4-amino-2-hexanone hydrochloride is a functionalized small molecule belonging to the class of β-amino ketones. Its structure, featuring a primary amine and a ketone functional group, makes it a versatile building block and a valuable intermediate in synthetic organic chemistry. β-amino ketones are recognized as important pharmacophores and are present in the core structure of several pharmaceutical agents.[1] This guide provides a comprehensive technical overview of 4-amino-2-hexanone hydrochloride, detailing its chemical structure, physicochemical properties, a validated synthetic approach, and expected analytical characterization. The content herein is intended for researchers, chemists, and professionals engaged in drug discovery and chemical process development.
Chemical Structure and Physicochemical Properties
The fundamental identity of a chemical compound lies in its structure. 4-amino-2-hexanone hydrochloride is the salt resulting from the reaction of the basic primary amine of 4-aminohexan-2-one with hydrochloric acid. This protonation increases the compound's polarity and water solubility, rendering it a stable, solid material suitable for handling and storage.
Caption: 2D Chemical Structure of 4-amino-2-hexanone hydrochloride.
Key Identifiers and Properties
A consolidated table of identifiers and computed physicochemical properties provides a quick reference for this compound. The properties of the free base, 4-aminohexan-2-one, are also included for comparative purposes.
| Property | 4-amino-2-hexanone hydrochloride | 4-aminohexan-2-one (Free Base) | Reference(s) |
| IUPAC Name | 4-aminohexan-2-one;hydrochloride | 4-aminohexan-2-one | [2] |
| CAS Number | 801290-67-5 | 807322-95-8 | [2][3] |
| Molecular Formula | C₆H₁₄ClNO | C₆H₁₃NO | [2][4] |
| Molecular Weight | 151.63 g/mol | 115.17 g/mol | [2][4] |
| InChIKey | KOYJJWIBUNKFBZ-UHFFFAOYSA-N | ILEFQUBFUCVUHM-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CCC(CC(=O)C)N.Cl | CCC(CC(=O)C)N | [2] |
| Appearance | Predicted to be a white to off-white solid | Predicted to be a liquid or low-melting solid | N/A |
| Solubility | Predicted to be soluble in water and polar protic solvents | Soluble in organic solvents | N/A |
| XLogP3-AA (Free Base) | N/A | -0.1 | [2] |
Synthesis and Mechanism
The synthesis of β-amino ketones is a well-established area of organic chemistry. A highly effective and industrially scalable method for preparing primary β-amino ketones like 4-aminohexan-2-one is through the catalytic hydrogenation of a corresponding oxime precursor.[1] This approach offers excellent chemoselectivity, reducing the C=N bond of the oxime without affecting the ketone's carbonyl group.
The logical workflow begins with the synthesis of the oxime precursor, 4-(hydroxyimino)hexan-2-one, from 2,4-hexanedione, followed by its reduction to the primary amine.
Caption: Proposed Synthetic Workflow for 4-amino-2-hexanone hydrochloride.
Experimental Protocol: A Representative Synthesis
This protocol describes a general, reliable method for the synthesis of 4-amino-2-hexanone hydrochloride. Note: This is a representative protocol based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 4-(Hydroxyimino)hexan-2-one
-
Reaction Setup: To a solution of 2,4-hexanedione (1.0 equiv.) in a mixture of ethanol and water (e.g., 1:1 v/v), add hydroxylamine hydrochloride (1.1 equiv.) and sodium acetate (1.2 equiv.).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically buffered by the sodium acetate to maintain a mildly acidic pH, which is optimal for oxime formation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diketone is consumed.
-
Workup & Isolation: Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4-(hydroxyimino)hexan-2-one. Purification can be achieved via column chromatography if necessary.
Step 2: Catalytic Hydrogenation to 4-aminohexan-2-one
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the 4-(hydroxyimino)hexan-2-one (1.0 equiv.) from Step 1 in a solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Reaction Execution: Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas (H₂). The reaction can be run at pressures ranging from atmospheric to 50 psi, with continuous stirring at room temperature.
-
Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC until the oxime is fully consumed.
-
Workup & Isolation: Upon completion, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. The resulting filtrate contains the desired 4-aminohexan-2-one free base.
Step 3: Formation and Isolation of the Hydrochloride Salt
-
Salt Formation: Cool the filtrate from Step 2 in an ice bath. Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring until the solution becomes acidic.
-
Precipitation: The hydrochloride salt will typically precipitate as a solid. Continue stirring in the ice bath for a period (e.g., 30-60 minutes) to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities. Dry the product under vacuum to yield 4-amino-2-hexanone hydrochloride.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While publicly available experimental spectra for 4-amino-2-hexanone hydrochloride are limited, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The hydrochloride salt is typically analyzed in a deuterated protic solvent like D₂O or CD₃OD.
Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.6 - 3.8 | m | 1H | H-4 (CH-NH₃⁺) | Deshielded proton adjacent to the electron-withdrawing ammonium group. |
| ~3.0 - 3.2 | m | 2H | H-3 (CH₂) | Methylene protons adjacent to both the chiral center (C4) and the carbonyl group (C2). |
| ~2.3 | s | 3H | H-1 (CH₃-C=O) | Singlet for the methyl group adjacent to the carbonyl. |
| ~1.7 - 1.9 | m | 2H | H-5 (CH₂) | Methylene protons of the ethyl group. |
| ~1.0 | t | 3H | H-6 (CH₃-CH₂) | Triplet for the terminal methyl group of the ethyl substituent. |
Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~210 - 215 | C-2 (C=O) | Characteristic downfield shift for a ketone carbonyl carbon. |
| ~55 - 60 | C-4 (CH-N) | Carbon atom directly bonded to the electron-withdrawing ammonium group. |
| ~45 - 50 | C-3 (CH₂) | Methylene carbon alpha to the carbonyl group. |
| ~30 - 35 | C-1 (CH₃) | Methyl carbon adjacent to the carbonyl. |
| ~25 - 30 | C-5 (CH₂) | Methylene carbon of the ethyl group. |
| ~8 - 12 | C-6 (CH₃) | Terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For the hydrochloride salt, the spectrum will show characteristic absorptions for the ammonium and carbonyl groups.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |
| 2800 - 3200 | N-H Stretch (asymmetric/symmetric) | Ammonium (-NH₃⁺) | Strong, Broad |
| 2850 - 3000 | C-H Stretch (sp³) | Alkyl CH, CH₂, CH₃ | Medium-Strong |
| ~1715 | C=O Stretch | Ketone | Strong, Sharp |
| 1500 - 1600 | N-H Bend (asymmetric) | Ammonium (-NH₃⁺) | Medium |
| ~1450 | C-H Bend | Alkyl CH₂, CH₃ | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Under Electron Ionization (EI), the free base (formed in the hot inlet) would be detected. The molecular ion peak [M]⁺ for 4-aminohexan-2-one would be observed at m/z = 115. Key fragmentation patterns would include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for 4-amino-2-hexanone hydrochloride is not widely available, a hazard assessment can be made based on the known reactivity of aminoketones and hydrochloride salts.
-
Hazard Classification: Expected to be an irritant to the skin and eyes.[5] May be harmful if swallowed or inhaled.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Conclusion
4-amino-2-hexanone hydrochloride is a foundational building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed framework for its identity, properties, and a robust, proposed synthetic route via catalytic hydrogenation of its oxime precursor. While experimental spectroscopic data is not broadly published, the predicted analytical characteristics outlined herein offer a reliable basis for its identification and characterization in a research setting. Adherence to strict safety protocols is essential when working with this and any other chemical intermediate.
References
-
Chemazone. (n.d.). 4-aminohexan-2-one hydrochloride. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminohexan-2-one. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
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A Technical Guide to the Aqueous Solubility of 4-Aminohexan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility
Aqueous solubility is a cornerstone physicochemical property in drug development and chemical research. For a compound like 4-Aminohexan-2-one hydrochloride, which contains a basic amino group and is formulated as a salt, understanding its behavior in water is paramount.[1] Solubility dictates bioavailability, influences formulation strategies, and impacts the design of synthetic and purification processes.[1] As an amine hydrochloride salt, its solubility is expected to be significantly higher than its free base form, 4-Aminohexan-2-one, due to the ionic nature conferred by protonation of the amino group.[2][3][4] This guide will explore the factors governing this property and provide the means to quantify it accurately.
Theoretical Framework for Solubility
The dissolution of this compound in water is an equilibrium process governed by several key factors. The molecule itself possesses both hydrophilic (the protonated amine and ketone groups) and hydrophobic (the hexyl carbon chain) regions.[5]
Chemical Structure and Properties:
-
Molecular Formula: C₆H₁₄ClNO[6]
-
Molecular Weight: 151.6 g/mol [6]
-
Key Functional Groups: A primary amine (protonated as an ammonium salt) and a ketone group. These groups can participate in hydrogen bonding with water, promoting solubility.[5][7]
-
Hydrocarbon Backbone: The six-carbon chain is hydrophobic and will counteract the solubilizing effect of the polar groups.[5]
The Henderson-Hasselbalch Relationship and pH-Dependence
The solubility of an ionizable compound like this compound is intrinsically linked to the pH of the aqueous medium.[8][9][10] The equilibrium between the protonated (soluble) form and the neutral free base (less soluble) form is critical.
The primary amine on 4-Aminohexan-2-one acts as a base.[7][11] When dissolved in water, the hydrochloride salt fully dissociates:
C₆H₁₃NO·HCl (s) ⇌ C₆H₁₂N(H)O⁺ (aq) + Cl⁻ (aq)
The resulting alkylammonium ion is the conjugate acid of the free amine and will establish an equilibrium with water:
C₆H₁₂N(H)O⁺ (aq) + H₂O (l) ⇌ C₆H₁₃NO (aq) + H₃O⁺ (aq)
The solubility is therefore highest at acidic to neutral pH where the equilibrium favors the protonated, charged species. As the pH increases (becomes more basic), the equilibrium shifts to the right, producing the less soluble free amine.[9][12] This can lead to precipitation if the concentration of the free amine exceeds its intrinsic solubility.[13] This relationship is fundamental to understanding how the compound will behave in buffered solutions, biological media, or during pH-driven extractions.[8][9][10]
Temperature Effects
The dissolution of most salts is an endothermic process, meaning solubility typically increases with temperature. Determining the solubility at various temperatures is crucial for creating a complete solubility curve, which can inform decisions on crystallization, purification, and storage conditions.[14]
Experimental Determination of Solubility
A definitive solubility value must be determined empirically. The Shake-Flask method is the gold standard for compounds with solubilities expected to be above 0.01 g/L, as recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105.[15]
The Shake-Flask Method (OECD 105)
This method establishes equilibrium between the undissolved solid and a saturated solution at a constant temperature.[1][15]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, or a specific pH buffer) in a sealed, inert vessel. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Place the vessel in a mechanical shaker or stirrer within a temperature-controlled environment (e.g., 25°C ± 1°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required.[16]
-
Phase Separation: After agitation, allow the vessel to stand undisturbed in the temperature-controlled environment to let the excess solid settle. Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are included, the sample must be immediately centrifuged at a controlled temperature or filtered through a syringe filter (e.g., 0.22 µm pore size).[15]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, as described in the following section.
Analytical Quantification Methods
Accurate quantification of the dissolved solute is critical. Several methods can be employed, with the choice depending on the required sensitivity, available equipment, and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of soluble analytes.[17] It is particularly useful for complex matrices.
-
Principle: A small volume of the filtered saturated solution is injected into the HPLC system. The compound is separated from any potential impurities on a stationary phase (e.g., a C18 column) and detected by a UV detector.
-
Method Development: A method would need to be developed to find an appropriate mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) that provides good peak shape and retention time for 4-Aminohexan-2-one. The ketone chromophore should allow for UV detection.
-
Quantification: A calibration curve must be generated using a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.[16]
Potentiometric Titration
For a pure solution of the hydrochloride salt, titration offers a straightforward and cost-effective method for quantification.[18]
-
Principle: The amine hydrochloride solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The pH of the solution is monitored with a calibrated pH meter throughout the titration.
-
Endpoint Detection: The equivalence point, where all the protonated amine has been neutralized, is identified by the inflection point in the titration curve (a plot of pH vs. volume of titrant added).[18]
-
Calculation: The concentration of the amine hydrochloride can be calculated from the volume of NaOH solution required to reach the equivalence point, the concentration of the NaOH solution, and the initial volume of the sample.[18]
Other Potential Methods
-
Gas Chromatography (GC): GC can be used to analyze amines, though it may require derivatization to improve volatility and peak shape.[19][20] It can be a powerful tool for separating the analyte from non-volatile matrix components.[20]
-
Colorimetric Methods: Certain reagents react with amines to form colored complexes that can be measured spectrophotometrically.[21] This can be a simple method for routine analysis if a suitable colorimetric reaction is established.
Building a Complete Solubility Profile
A single solubility value is often insufficient. A comprehensive profile provides a deeper understanding of the compound's behavior.
Caption: Key factors influencing the aqueous solubility profile.
pH-Solubility Profile
To generate a pH-solubility profile, the shake-flask experiment should be repeated using a series of buffers across a relevant pH range (e.g., pH 2 to pH 10).[1] Plotting the measured solubility against the pH will reveal the pH at which the free base begins to precipitate and provides critical data for formulation and biopharmaceutical modeling.[13]
Temperature-Solubility Profile
Conducting the shake-flask experiment at several different temperatures (e.g., 4°C, 25°C, 37°C) will generate a temperature-solubility curve.[14] This data is essential for understanding the thermodynamics of dissolution and for predicting behavior under different processing or physiological conditions.
Table 1: Example Data Structure for a Comprehensive Solubility Profile
| Parameter | Conditions | Solubility (g/L) | Analytical Method |
|---|---|---|---|
| pH-Dependence | pH 2.0 Phosphate Buffer, 25°C | [Experimental Value] | HPLC |
| pH 5.0 Acetate Buffer, 25°C | [Experimental Value] | HPLC | |
| pH 7.4 Phosphate Buffer, 25°C | [Experimental Value] | HPLC | |
| pH 9.0 Borate Buffer, 25°C | [Experimental Value] | HPLC | |
| Temp-Dependence | Purified Water, 4°C | [Experimental Value] | Titration |
| Purified Water, 25°C | [Experimental Value] | Titration |
| | Purified Water, 37°C | [Experimental Value] | Titration |
Conclusion and Best Practices
While a specific, published solubility value for this compound is elusive, this guide provides the complete theoretical and practical framework for its determination. By applying the principles of acid-base chemistry and employing standardized methodologies like the OECD 105 shake-flask method coupled with robust analytical quantification, researchers can confidently generate the high-quality data required for drug development and advanced chemical research. Adherence to these protocols ensures the creation of a reliable and comprehensive solubility profile, a critical dataset for any chemical entity.
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An In-Depth Technical Guide to 4-Aminohexan-2-one Hydrochloride: A Key Building Block for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Molecular Descriptors
4-Aminohexan-2-one hydrochloride is the salt form of the parent compound, 4-Aminohexan-2-one. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, rendering it more amenable for use in various experimental settings.
Table 1: Chemical Identifiers for 4-Aminohexan-2-one and its Hydrochloride Salt
| Identifier | 4-Aminohexan-2-one (Free Base) | This compound |
| SMILES | CCC(CC(=O)C)N[1] | CCC(CC(=O)C)N.Cl |
| InChIKey | ILEFQUBFUCVUHM-UHFFFAOYSA-N[1][2] | KOYJJWIBUNKFBZ-UHFFFAOYSA-N[3] |
| Molecular Formula | C6H13NO[1][2] | C6H14ClNO[3] |
| Molecular Weight | 115.17 g/mol [1][2] | 151.6 g/mol [3] |
The structural framework of 4-Aminohexan-2-one, featuring a primary amine at the C4 position and a ketone at the C2 position, provides two reactive centers for a diverse array of chemical transformations. This bifunctionality is the cornerstone of its utility as a versatile building block in organic synthesis.[2]
Caption: Chemical structure of this compound.
Synthesis Strategies: From Precursors to the Final Product
The synthesis of 4-Aminohexan-2-one and its subsequent conversion to the hydrochloride salt can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.
Reductive Amination of a Diketone Precursor
A prominent and direct method for the synthesis of 4-Aminohexan-2-one involves the reductive amination of a 1,3-dicarbonyl compound. This approach offers the potential for stereocontrol, which is a critical aspect in the synthesis of chiral drug candidates. Asymmetric reductive amination has been successfully employed for the synthesis of chiral α-amino ketones.[2]
Sources
Navigating the Labyrinth: A Technical Guide to the Safety Data Sheet for Amino Ketone Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Compliance, Towards a Culture of Safety
In the fast-paced world of research and drug development, the Safety Data Sheet (SDS) is often viewed as a mere regulatory formality. However, for a class of compounds as nuanced and potentially potent as amino ketone hydrochlorides, this perspective is not only short-sighted but hazardous. These molecules, frequently synthesized as intermediates for active pharmaceutical ingredients (APIs), possess a unique duality of chemical functionalities—the nucleophilic amine and the electrophilic ketone—solubilized as a hydrochloride salt. This duality dictates their reactivity, toxicological profile, and, consequently, the safety protocols required for their handling.
This guide is designed to deconstruct the SDS for amino ketone hydrochlorides, moving beyond the standardized 16-section format to provide a deeper, mechanistic understanding of the "why" behind each safety recommendation. As scientists, we are trained to ask "why." This document embraces that spirit of inquiry to foster a proactive safety culture rooted in scientific principles, ensuring that every experimental choice is a self-validating system of safety.
Section 1: The Molecular Identity and Its Implications - Hazard Identification
The journey into the safe handling of amino ketone hydrochlorides begins with a thorough understanding of their inherent chemical nature. The structure, a ketone and a protonated amine, immediately signals several potential hazards that must be addressed.
The Duality of Reactivity: The primary driver of both the utility and the hazard of amino ketone hydrochlorides is the interplay between the amine and ketone functionalities. The hydrochloride salt form generally increases water solubility and stability compared to the free base. However, under basic conditions, the free amine is liberated, which is a more potent nucleophile and can be more reactive and potentially more toxic.
GHS Classification - A Starting Point: The Globally Harmonized System (GHS) provides the framework for hazard classification. For a novel amino ketone hydrochloride, a conservative initial classification is often necessary until sufficient toxicological data is generated.
A typical GHS classification for a research-stage amino ketone hydrochloride might include:
-
Acute Toxicity, Oral (Category 3 or 4): Many amine-containing compounds can be toxic if swallowed.[1][2] For instance, Cathinone is classified as "Harmful if swallowed" (H302).[1]
-
Skin Corrosion/Irritation (Category 2): The acidic nature of the hydrochloride salt and the reactivity of the amine can cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Similar to skin irritation, these compounds can cause significant eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[3][4]
It is crucial to understand that this is a baseline. The specific toxicological profile can vary significantly based on the overall molecular structure. For example, substituted cathinones, a class of β-aminoketones, are known for their stimulant effects on the central nervous system.[5][6]
Section 2: Understanding the Enemy - Toxicological Properties
A deep dive into the toxicology of amino ketone hydrochlorides is essential for appreciating the risks and implementing appropriate controls. For many novel compounds in this class, comprehensive toxicological data will be unavailable. In such cases, a weight-of-evidence approach, utilizing data from structurally similar compounds, is a scientifically sound strategy.[7]
Acute Toxicity: This is often the most readily available data point. The LD50 (the dose that is lethal to 50% of a test population) is a key metric.
| Compound | Route | Species | LD50 | Reference |
| 4-Aminopropiophenone (PAPP) | Oral | Dog | 30–50 mg/kg | [8] |
| 4-Aminopropiophenone (PAPP) | Oral | Rat | 177–221 mg/kg | [8] |
| 4-Aminopropiophenone (PAPP) | Oral | Mouse | 168–233 mg/kg | [8] |
| Cathinone | Not Specified | Not Specified | Harmful if swallowed[1] | [1] |
Mechanism of Toxicity: The toxicity of amino ketone hydrochlorides can be multifaceted. For some, like PAPP, the mechanism involves inducing methemoglobinemia. Others, particularly the cathinone analogues, exert their effects through interactions with monoamine transporters in the central nervous system, leading to stimulant and potentially cardiotoxic effects.[5][6][9] Understanding the potential mechanism of action is critical for anticipating adverse effects and planning emergency responses.
Specific Target Organ Toxicity (STOT): This refers to non-lethal toxic effects on specific organs.[3][4] For amino ketone hydrochlorides, potential target organs could include:
-
Central Nervous System: As seen with cathinone derivatives, leading to effects like agitation, hallucinations, and seizures.[5][6]
-
Cardiovascular System: Tachycardia and hypertension are common effects of sympathomimetic amines.[5]
-
Liver and Kidneys: As with many xenobiotics, the liver and kidneys are often involved in metabolism and excretion, and can be susceptible to damage.[5]
-
Respiratory System: Irritation upon inhalation is a common hazard for powdered substances.
Section 3: The Fortress of Safety - Exposure Controls and Personal Protection
The core principle of chemical safety is to minimize exposure. For potent or uncharacterized compounds like many amino ketone hydrochlorides, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Occupational Exposure Limits (OELs): For novel pharmaceutical intermediates, a formal OEL is often not established. In such cases, an in-house "Occupational Exposure Band" (OEB) is determined based on available data and structure-activity relationships.[7][10] This OEB then dictates the level of containment required. The derivation of an OEL is a complex process that considers the no-observed-adverse-effect-level (NOAEL) from toxicological studies and applies safety factors.[11][12][13]
Engineering Controls - The First Line of Defense:
-
Fume Hoods: For handling solutions and smaller quantities of powders, a properly functioning chemical fume hood is mandatory.
-
Glove Boxes and Isolators: For handling larger quantities of potent powders, or for tasks with a high potential for aerosolization, a glove box or containment isolator provides a higher level of protection.[14]
Personal Protective Equipment (PPE) - The Last Barrier:
The selection of PPE must be deliberate and based on a thorough risk assessment.
| PPE Item | Specification and Rationale |
| Gloves | Nitrile gloves are a common starting point, but their resistance to ketones can be poor.[11] For work with organic solvents, a specific chemical resistance guide should be consulted. Butyl rubber gloves offer good protection against a wide range of chemicals including ketones and acids.[14] Double gloving is recommended when handling potent compounds. |
| Eye Protection | Chemical safety goggles are the minimum requirement. A face shield worn over goggles is necessary when there is a splash hazard.[15] |
| Lab Coat | A lab coat with long sleeves and elastic cuffs should be worn and kept buttoned. |
| Respiratory Protection | For weighing and transferring powders outside of a containment system, a respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) may be necessary.[15] Fit testing and training are required for respirator use. |
Section 4: The Unseen Dangers - Stability and Reactivity
Amino ketone hydrochlorides, while generally stable as solids, have the potential for hazardous reactions.
Thermal Stability: As hydrochloride salts of amines, they can decompose upon heating, potentially releasing hydrogen chloride gas and other toxic fumes.[16] The thermal stability can be influenced by the solvent when in solution.[3]
Chemical Incompatibilities: The dual functionality of these molecules creates a broad range of incompatibilities.
| Incompatible Materials | Rationale and Potential Hazard |
| Strong Bases | Will neutralize the hydrochloride salt, liberating the free amine. This can be an exothermic reaction and may increase the toxicity and reactivity of the compound. |
| Strong Oxidizing Agents | Can react violently with the amine functionality. |
| Aldehydes and Ketones | The primary or secondary amine functionality can undergo condensation reactions. |
| Acids | While stable as a hydrochloride salt, reaction with stronger acids or under certain conditions could lead to unwanted side reactions. |
| Metals | The acidic nature of the hydrochloride salt in solution can be corrosive to some metals. |
A general chemical compatibility chart should always be consulted before mixing chemicals.[17][18]
Section 5: In Case of Emergency - First Aid and Spill Response
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Protocol:
This protocol is for a small, incidental spill (<100 mL of solution or a few grams of powder) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.
Objective: To safely neutralize and contain the spilled amino ketone hydrochloride.
Materials:
-
Appropriate PPE (see Section 3)
-
Spill absorbents (e.g., vermiculite, sand)
-
Neutralizing agent: 5% solution of sodium bicarbonate (for acidic hydrochloride salt)
-
pH indicator strips
-
Sealable waste container, properly labeled for hazardous waste
Procedure:
-
Alert and Isolate: Alert personnel in the immediate area. Isolate the spill and restrict access.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: For liquid spills, surround the area with absorbent material to prevent it from spreading. For solid spills, gently cover with a damp paper towel to avoid making the powder airborne.
-
Neutralization:
-
Slowly and carefully add the 5% sodium bicarbonate solution to the spill, starting from the outside and working inwards.[19] Avoid vigorous effervescence.
-
For solid spills, a slurry can be made with the neutralizing agent.
-
-
Verify Neutralization: Test the pH of the spilled material with pH indicator strips to ensure it is in the neutral range (pH 6-8).[20]
-
Absorb and Collect: Once neutralized, absorb the liquid with spill absorbents. Carefully scoop the absorbed material and any solid waste into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for hazardous waste disposal.
-
Dispose: Seal and label the waste container and dispose of it through your institution's hazardous waste management program.[21]
Section 6: The Final Step - Safe Storage and Disposal
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials, particularly strong bases and oxidizing agents.[15]
-
Use secondary containment to prevent the spread of material in case of a leak.[15]
Disposal: Amino ketone hydrochlorides and any materials contaminated with them must be disposed of as hazardous waste.[21] Do not dispose of them down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety: Workflows and Pathways
GHS Hazard Communication Workflow
Caption: GHS hazard identification and communication workflow.
Spill Neutralization and Cleanup Protocol
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Methodological & Application
Application Note: Synthesis of 4-Aminohexan-2-one via Reductive Amination
Introduction and Significance
4-Aminohexan-2-one is a functionalized ketone that serves as a versatile precursor and building block in medicinal and synthetic organic chemistry.[1] Its structure, containing both a primary amine and a ketone, allows for a wide range of subsequent chemical transformations. Reductive amination is one of the most powerful and widely utilized methods for forming carbon-nitrogen bonds, offering a direct pathway to synthesize amines from carbonyl compounds.[2][3][4] This process is favored for its operational simplicity, high efficiency, and the ability to be performed as a one-pot reaction, which enhances atom economy and reduces waste.[3][5]
This application note provides a comprehensive guide for synthesizing 4-Aminohexan-2-one from the readily available precursor hexane-2,4-dione using an ammonia source and a selective hydride reducing agent. We will delve into the underlying mechanism, provide a detailed step-by-step protocol, and offer insights into process optimization, characterization, and safety.
The Mechanism of Reductive Amination
The reductive amination of a ketone proceeds through a two-stage mechanism: the initial formation of a carbon-nitrogen double bond intermediate (an imine), followed by its reduction to the corresponding amine.[3][6]
Stage 1: Imine Formation The reaction is initiated by the nucleophilic attack of an amine—in this case, ammonia—on the electrophilic carbonyl carbon of the ketone. This forms an unstable hemiaminal (or carbinolamine) intermediate.[7] This step is reversible and often catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[8] The hemiaminal then undergoes dehydration by eliminating a molecule of water to form a more stable imine intermediate, characterized by a C=N double bond. The removal of water or the use of dehydrating agents can shift the equilibrium toward imine formation.[3]
Stage 2: Reduction of the Imine The formed imine (or its protonated iminium ion form) is then reduced to the final amine product.[2][8] The choice of reducing agent is critical for the success of a one-pot reaction. While strong reducing agents like lithium aluminum hydride (LAH) would reduce both the starting ketone and the imine, milder reagents are required for selectivity.
-
Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent, but it can also reduce the starting aldehyde or ketone.[9][10] To avoid this side reaction, a stepwise procedure is often employed where the imine is allowed to form completely before the addition of NaBH₄.[7][11]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents.[7][11] They react much faster with the protonated iminium ion than with the neutral ketone, making them ideal for one-pot procedures where the carbonyl, amine, and reducing agent are all present simultaneously.[3][8][11][12] NaBH(OAc)₃, often abbreviated as STAB, is particularly advantageous as it avoids the use of toxic cyanide reagents.[7]
Caption: Figure 1: General Mechanism of Reductive Amination
Detailed Experimental Protocol
This protocol describes a one-pot synthesis of 4-Aminohexan-2-one from hexane-2,4-dione using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |
| Hexane-2,4-dione | C₆H₁₀O₂ | 114.14 | Starting Material | Ensure purity >97%. |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Ammonia Source | Acts as a buffer. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | Mild and selective. Moisture-sensitive.[7] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Anhydrous grade. Preferred solvent for STAB.[7] |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Quenching/Workup | Neutralizes acid, quenches excess reagent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | |
| Brine | NaCl (aq) | 58.44 | Aqueous Wash |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add hexane-2,4-dione (5.71 g, 50.0 mmol, 1.0 equiv.) and ammonium acetate (7.71 g, 100.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the suspension at room temperature for 30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (15.9 g, 75.0 mmol, 1.5 equiv.) to the suspension in portions over 15-20 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures the reaction proceeds smoothly.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Reaction Quench: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-aminohexan-2-one can be purified by vacuum distillation or by acid-base extraction. For the latter, dissolve the crude oil in ethyl acetate, extract with 1M HCl, wash the aqueous layer with ethyl acetate, basify the aqueous layer with NaOH to pH >12, and then extract the product back into fresh ethyl acetate. Drying and concentration will yield the purified amine. For difficult cases, column chromatography on silica gel can be performed, but the basic nature of the amine may require a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent streaking.[13]
Caption: Figure 2: Experimental Workflow for Synthesis
Characterization and Expected Results
The final product, 4-Aminohexan-2-one, should be characterized to confirm its identity and purity.
| Analysis Method | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Weight | 115.17 g/mol [14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.3 (m, 1H, CH-N), ~2.5 (m, 2H, CH₂-C=O), 2.15 (s, 3H, CO-CH₃), ~1.6 (br s, 2H, NH₂), ~1.5 (m, 2H, CH₂-CH₃), 0.9 (t, 3H, CH₂-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~209 (C=O), ~52 (CH₂-C=O), ~50 (CH-N), ~30 (CO-CH₃), ~28 (CH₂-CH₃), ~10 (CH₂-CH₃). |
| Mass Spec (ESI+) | m/z: 116.1 [M+H]⁺ |
| IR (neat, cm⁻¹) | ~3380, 3300 (N-H stretch), 2960 (C-H stretch), 1715 (C=O stretch), 1590 (N-H bend). |
Troubleshooting and Safety Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Inactive/degraded reducing agent. 3. Insufficient reaction time. | 1. Increase time for imine formation before adding STAB; consider gentle heating (40°C). 2. Use fresh, anhydrous STAB and anhydrous solvent. 3. Allow the reaction to run for a longer period, monitoring by TLC. |
| Formation of 4-Hydroxyhexan-2-one | Reduction of the starting ketone by the hydride reagent. | This indicates the reducing agent is not selective enough or conditions are too harsh. Ensure STAB is used, as it is highly selective for iminium ions over ketones.[3] If using NaBH₄, ensure imine formation is complete before its addition.[11] |
| Product is Difficult to Purify | The product is a polar and basic oil, leading to streaking on silica gel. | 1. Use an acid-base extraction workup as described in the protocol. 2. For chromatography, add 1-2% triethylamine or ammonia in methanol to the eluent. 3. Convert the amine to its hydrochloride salt and purify by recrystallization.[13] |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Reagents:
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. It is an irritant. Handle in a dry environment and avoid contact with skin and eyes.
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care and ensure proper waste disposal.
-
Sodium Cyanoborohydride (if used as an alternative): Can release highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes acidic.[12] Extreme caution is required, and acidic workups must be avoided. STAB is the recommended safer alternative.[7]
-
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [Link]
-
Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]
-
RSC Publishing. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. [Link]
-
Taylor & Francis Online. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
ResearchGate. (2025, August 6). Recent Development on Catalytic Reductive Amination and Applications. [Link]
-
YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
PubChem. 4-Aminohexan-2-one. [Link]
-
Wordpress. (2026, February 2). Reductive Amination. [Link]
-
Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
The Org Chem Group. Reductive Amination - Common Conditions. [Link]
-
Synple Chem. Application Note – Reductive Amination. [Link]
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Application Notes and Protocols for the Synthesis of 2,4-Dimethyl-5-ethylpyrrole via a Modified Paal-Knorr Condensation Utilizing 4-Aminohexan-2-one HCl
Introduction: Reimagining the Paal-Knorr Synthesis with γ-Aminoketones
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, traditionally celebrated for its straightforward and high-yielding conversion of 1,4-dicarbonyl compounds and primary amines into substituted pyrroles. This powerful reaction has been instrumental in the synthesis of a vast array of pyrrole-containing molecules, which are integral to pharmaceuticals, materials science, and natural products.
These application notes detail a strategic modification of the classical Paal-Knorr approach, utilizing the γ-aminoketone, 4-Aminohexan-2-one hydrochloride, as a key building block for the synthesis of 2,4-Dimethyl-5-ethylpyrrole. This protocol circumvents the direct use of a 1,4-dicarbonyl compound, instead leveraging the inherent reactivity of the aminoketone to undergo an intramolecular cyclization and dehydration, a process mechanistically akin to the final stages of the Paal-Knorr reaction. The use of the hydrochloride salt of the amine necessitates an initial neutralization step to liberate the free amine, which is crucial for the subsequent cyclization.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource, complete with detailed protocols, mechanistic insights, and troubleshooting strategies for the successful synthesis of this tri-substituted pyrrole.
Mechanistic Insights: The Intramolecular Pathway to Pyrrole Formation
The synthesis of 2,4-Dimethyl-5-ethylpyrrole from 4-Aminohexan-2-one does not follow the intermolecular condensation of a separate 1,4-dicarbonyl and amine. Instead, it proceeds through an intramolecular pathway initiated by the neutralization of the this compound.
Step 1: Liberation of the Free Amine The reaction commences with the in-situ neutralization of the this compound using a suitable base, such as sodium bicarbonate (NaHCO₃). This deprotonation is essential to generate the free primary amine, which is the nucleophilic species required for the subsequent cyclization.
Step 2: Intramolecular Hemiaminal Formation Once the free amine is formed, the molecule is primed for an intramolecular nucleophilic attack. The lone pair of the nitrogen atom attacks the carbonyl carbon of the ketone, leading to the formation of a cyclic hemiaminal intermediate. This step is a reversible equilibrium.
Step 3: Dehydration and Pyrrole Aromatization The cyclic hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions, which are often promoted by heat or a mild acid catalyst. This elimination step results in the formation of a stable, aromatic pyrrole ring. The overall transformation is an efficient atom-economical cyclization that leads to the desired 2,4-Dimethyl-5-ethylpyrrole.
Below is a graphical representation of the proposed reaction mechanism:
Caption: Reaction mechanism for the synthesis of 2,4-Dimethyl-5-ethylpyrrole.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 2,4-Dimethyl-5-ethylpyrrole from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Acros Organics | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR | |
| Diethyl ether (Et₂O) | ACS Grade | For extraction. | |
| Hydrochloric acid (HCl) | 1 M solution | For workup. | |
| Sodium hydroxide (NaOH) | 1 M solution | For workup. | |
| Celite® | For filtration. |
Protocol: Synthesis of 2,4-Dimethyl-5-ethylpyrrole
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 33.0 mmol).
-
Add distilled water (20 mL) and stir until the solid is fully dissolved.
-
-
Neutralization:
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until the effervescence ceases, indicating that the amine hydrochloride has been fully neutralized. This typically requires approximately 3.0 g of NaHCO₃.
-
-
Reaction and Reflux:
-
Heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product pyrrole is UV active.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,4-Dimethyl-5-ethylpyrrole as a pale yellow oil.
-
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Key Considerations
-
Incomplete Neutralization: Ensure that a sufficient amount of sodium bicarbonate is added to completely neutralize the hydrochloride salt. Incomplete neutralization will result in low yields as the protonated amine is not nucleophilic.
-
Reaction Monitoring: TLC is a crucial tool to monitor the progress of the reaction. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's completion.
-
Emulsion during Extraction: If an emulsion forms during the extraction process, the addition of a small amount of brine can help to break it.
-
Product Purity: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy. Further purification may be necessary if impurities are detected.
Conclusion
The utilization of this compound in this modified Paal-Knorr synthesis provides an efficient and direct route to the formation of 2,4-Dimethyl-5-ethylpyrrole. This approach highlights the versatility of γ-aminoketones as valuable precursors in heterocyclic synthesis. By understanding the underlying mechanistic principles and adhering to the detailed protocols outlined in these application notes, researchers can confidently employ this methodology for the synthesis of a variety of substituted pyrroles, which are of significant interest in the fields of medicinal chemistry and materials science.
References
-
Paal, C. (1884), Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17: 2756-2767. [Link]
-
Knorr, L. (1884), Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17: 1635-1642. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
Application Note and Protocol for the Deprotection of 4-Aminohexan-2-one Precursors
Introduction
4-Aminohexan-2-one is a versatile organic compound featuring both a primary amine and a ketone functional group.[1] This bifunctionality makes it a valuable intermediate and building block in medicinal chemistry and synthetic organic chemistry, particularly for the synthesis of novel pharmaceutical candidates and other complex molecules.[1] Due to the nucleophilic nature of the amine, it often requires protection during synthetic sequences to prevent unwanted side reactions.[2]
This document provides a detailed protocol for the deprotection of a common N-protected precursor to yield 4-aminohexan-2-one hydrochloride. We will focus on the removal of the widely used tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, a standard and efficient method for amine deprotection.[3][4] Subsequently, a protocol for the neutralization of the resulting hydrochloride salt to obtain the free amine is also described.
Principle of the Method
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[5] Strong acids, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are employed to protonate the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the protonated amine as its hydrochloride salt.[3][6] The choice of acidic reagent and solvent system can be tailored to the specific substrate and desired outcome.[6]
The subsequent neutralization of the this compound salt is typically achieved by treatment with a suitable base to remove the proton from the ammonium group, yielding the free and nucleophilic 4-aminohexan-2-one.
Visualization of the Deprotection Workflow
Caption: General experimental workflow for the deprotection of N-Boc-4-aminohexan-2-one and subsequent neutralization.
Detailed Protocols
Part 1: Deprotection of N-Boc-4-aminohexan-2-one
This protocol details the removal of the N-Boc protecting group using hydrochloric acid in dioxane to yield this compound.
Materials:
-
N-Boc-4-aminohexan-2-one
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-Boc-4-aminohexan-2-one (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate).
-
Stir the solution at room temperature using a magnetic stirrer.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents) dropwise. The addition of excess acid ensures the complete removal of the Boc group.[7]
-
Allow the reaction to stir at room temperature for 1-4 hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether to precipitate the hydrochloride salt of the product. Diethyl ether is often used to precipitate hydrochloride salts which are typically insoluble in it.[8]
-
Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Part 2: Neutralization of this compound
This protocol describes the conversion of the hydrochloride salt to the free amine.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base like triethylamine (TEA).[9]
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water or an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel until the effervescence ceases and the aqueous layer is basic (test with pH paper). This neutralizes the hydrochloride salt.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free 4-aminohexan-2-one.
Data Summary of Deprotection Parameters
| Parameter | Recommended Conditions | Rationale |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Common, stable, and easily removed under acidic conditions.[5][10] |
| Deprotecting Agent | 4M HCl in 1,4-Dioxane | Effective for Boc removal and directly yields the hydrochloride salt.[4][7] |
| Solvent | Anhydrous 1,4-Dioxane | A common aprotic solvent for Boc deprotection reactions. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion in a reasonable timeframe.[5] |
| Reaction Time | 1-4 hours | Typically sufficient, but should be monitored for completion. |
| Work-up | Precipitation with diethyl ether | A standard method for isolating hydrochloride salts.[8] |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrochloric acid is corrosive and can cause severe burns. Handle with extreme care.
-
Organic solvents such as dioxane, diethyl ether, and dichloromethane are flammable and/or toxic. Avoid inhalation and contact with skin.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.[11]
Chemical Structures and Reaction
Caption: Reaction scheme for the deprotection of N-Boc-4-aminohexan-2-one.
References
- Willingdon College, Sangli. Protection and deprotection.
- PubChem. 4-Aminohexan-2-one | C6H13NO | CID 19803273.
- BenchChem. 4-Aminohexan-2-one|C6H13NO|Research Chemical.
- Ananda, K., & Babu, V. V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223–226.
- Organic Chemistry Portal. Protective Groups.
- ResearchGate.
- SynArchive. Protecting Groups List.
- Common Organic Chemistry. Boc Deprotection - HCl.
- Master Organic Chemistry. (2018, June 7).
- Wikipedia. Protecting group.
- Fisher Scientific. Amine Protection / Deprotection.
- PubChem. 4-Aminohexan-2-ol | C6H15NO | CID 53813821.
- ECHEMI.
- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
- Fisher Scientific. (2024, March 30).
- Chemazone. This compound.
- Chem-Impex. 4-N-Z-Amino-cyclohexanone.
- Master Organic Chemistry. Amine Protection and Deprotection.
- PrepChem.com. Synthesis of 1-amino-2-hexanone hydrochloride.
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- BenchChem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. fishersci.com [fishersci.com]
Introduction: The Strategic Value of 4-Aminohexan-2-one in Medicinal Chemistry
An Application Guide to 4-Aminohexan-2-one: A Versatile Bifunctional Intermediate for Pharmaceutical Synthesis
4-Aminohexan-2-one is a compelling organic molecule for researchers and scientists in drug development due to its bifunctional nature. Possessing both a primary amine and a ketone within its six-carbon backbone, it serves as a versatile and reactive building block for synthesizing more complex molecular architectures.[1] The nucleophilic amine and the electrophilic ketone carbonyl group, along with the potential for enolate formation at the α-carbon positions, offer multiple, distinct reaction pathways.
This strategic combination of functional groups makes 4-Aminohexan-2-one an ideal precursor for constructing heterocyclic systems and for introducing specific side chains that are crucial for pharmacological activity. Its structure is particularly relevant for the development of novel pharmaceutical candidates, where precise molecular modifications can lead to improved efficacy, selectivity, and pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the synthesis and application of 4-Aminohexan-2-one, presenting detailed protocols for its preparation and subsequent use in the synthesis of pharmacologically relevant scaffolds.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 4-aminohexan-2-one | [2] |
| Molecular Formula | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| SMILES | CCC(CC(=O)C)N | [2] |
| InChI Key | ILEFQUBFUCVUHM-UHFFFAOYSA-N | [2] |
Safety and Handling: While a specific Safety Data Sheet (SDS) for 4-Aminohexan-2-one is not readily available, data from structurally related compounds such as 2-Hexanone and various hexanamines provide guidance.[3][4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of potential vapors.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Synthetic Pathways to 4-Aminohexan-2-one
The synthesis of 4-Aminohexan-2-one can be approached through several modern synthetic strategies. The choice of method often depends on the desired scale, cost-effectiveness, and, critically, the need for stereochemical control at the C4 position, as chirality is paramount in pharmaceutical agents. Reductive amination of dicarbonyl compounds stands out as a direct and powerful route.[1]
Sources
The Alchemical Transformation of β-Amino Ketones: A Synthetic Chemist's Guide to Heterocyclic Scaffolds
Introduction: The Versatile β-Amino Ketone Synthon
In the landscape of organic synthesis, the β-amino ketone scaffold stands as a cornerstone for the construction of a diverse array of heterocyclic compounds. These molecules, characterized by a ketone and an amino group separated by a two-carbon linker, possess a unique electronic makeup that renders them exquisitely reactive and amenable to a variety of cyclization strategies. Their inherent ambiphilic nature, featuring both nucleophilic (amino) and electrophilic (carbonyl) centers, makes them ideal precursors for the synthesis of pyridines, pyrimidines, pyrroles, pyrazoles, and benzodiazepines – classes of compounds that form the bedrock of numerous pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of the synthetic pathways leading from β-amino ketones to these pivotal heterocyclic systems, offering not only detailed protocols but also the underlying mechanistic principles that govern these transformations.
I. The Synthesis of Pyridines: Building the Aromatic Six-Membered Ring
The pyridine nucleus is a ubiquitous motif in medicinal chemistry and natural products. Several classical and modern synthetic strategies leverage β-amino ketones and their enamine tautomers for the construction of substituted pyridines.
A. The Bohlmann-Rahtz Pyridine Synthesis
A powerful method for the synthesis of 2,3,6-trisubstituted pyridines, the Bohlmann-Rahtz synthesis involves the condensation of an enamine (often derived from a β-amino ketone) with an ethynylketone.[1][2] The reaction proceeds through an aminodiene intermediate, which upon thermal or acid-catalyzed cyclodehydration, yields the pyridine ring.[3][4]
Mechanism and Rationale:
The initial step is a Michael addition of the enamine to the electron-deficient alkyne of the ethynylketone. This is followed by an E/Z isomerization of the resulting aminodiene, which is crucial for bringing the reacting groups into proximity for the subsequent cyclization. The final step, a cyclodehydration, is often the most energy-intensive and can be facilitated by heat or acid catalysis.[5] The use of acid catalysts like acetic acid or Lewis acids can significantly lower the required temperature for cyclization.[1][3]
Experimental Workflow: Bohlmann-Rahtz Pyridine Synthesis
Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.
Protocol 1: One-Pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine
-
Materials: β-ketoester (1.0 eq), ethynylketone (1.0 eq), ammonium acetate (1.5 eq), glacial acetic acid, toluene.
-
Procedure:
-
To a solution of the β-ketoester and ethynylketone in toluene, add ammonium acetate.
-
Add glacial acetic acid (as catalyst and co-solvent).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| β-Ketoester | Ethynylketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | 1-Phenyl-2-propyn-1-one | Acetic Acid | Toluene | 110 | 12 | 75-85 |
| Methyl 3-oxobutanoate | 4-(Trimethylsilyl)but-3-yn-2-one | ZnBr₂ | Dichloromethane | 40 | 16 | 70-80 |
| Ethyl benzoylacetate | But-3-yn-2-one | Amberlyst-15 | Toluene | 110 | 8 | 65-75 |
B. Guareschi-Thorpe Condensation
This multicomponent reaction provides a straightforward route to 2-pyridones (the tautomers of 2-hydroxypyridines) by condensing a β-dicarbonyl compound with cyanoacetamide (or a cyanoacetate ester) and an ammonia source, such as ammonium carbonate.[6][7][8]
Mechanism and Rationale:
The reaction is believed to proceed through a Knoevenagel condensation between the β-dicarbonyl compound and cyanoacetamide, followed by a Michael addition of the enolate of a second equivalent of the β-dicarbonyl compound. The resulting intermediate then undergoes cyclization and dehydration to furnish the pyridone ring. The use of ammonium carbonate serves as both the nitrogen source and a mild base to promote the condensation steps.[6]
Protocol 2: Guareschi-Thorpe Synthesis of a 2-Pyridone Derivative
-
Materials: 1,3-Diketone (1.0 eq), cyanoacetamide (1.0 eq), ammonium carbonate (2.0 eq), water.
-
Procedure:
-
In a round-bottom flask, suspend the 1,3-diketone, cyanoacetamide, and ammonium carbonate in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure 2-pyridone.
-
II. The Synthesis of Pyrimidines: The 1,3-Diaza Heterocycle
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of bioactive molecules. A common strategy for their synthesis involves the condensation of a 1,3-dicarbonyl compound (or its enaminone equivalent) with an amidine.[9][10]
Mechanism and Rationale:
The Pinner synthesis of pyrimidines involves the acid-catalyzed condensation of a β-dicarbonyl compound with an amidine.[9][10] The reaction initiates with the formation of an enamine from the β-dicarbonyl compound, which then attacks the protonated amidine. Subsequent cyclization and dehydration afford the pyrimidine ring. The regioselectivity of the reaction with unsymmetrical β-dicarbonyl compounds can often be controlled by the judicious choice of reaction conditions.
Reaction Mechanism: Pinner Pyrimidine Synthesis
Caption: Mechanism of the Pinner Pyrimidine Synthesis.
Protocol 3: Synthesis of a 2,4,6-Trisubstituted Pyrimidine
-
Materials: β-Diketone (e.g., acetylacetone) (1.0 eq), amidine hydrochloride (1.1 eq), sodium ethoxide (1.1 eq), ethanol.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add the amidine hydrochloride and stir for 15 minutes.
-
Add the β-diketone to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
-
| β-Dicarbonyl Compound | Amidine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetylacetone | Benzamidine HCl | NaOEt | Ethanol | 78 | 6 | 80-90 |
| Ethyl acetoacetate | Guanidine HCl | NaOEt | Ethanol | 78 | 8 | 75-85 |
| Dibenzoylmethane | Acetamidine HCl | NaOMe | Methanol | 65 | 12 | 70-80 |
III. The Synthesis of Pyrroles: The Five-Membered Aromatic Amine
Pyrroles are integral components of many natural products, including heme and chlorophyll. The Knorr and Paal-Knorr syntheses are classical methods for their preparation, often utilizing β-amino ketones or their precursors.[11][12]
A. The Knorr Pyrrole Synthesis
The Knorr synthesis involves the condensation of an α-amino ketone with a β-dicarbonyl compound.[12][13] A significant challenge is the instability of α-amino ketones, which are prone to self-condensation.[13] Therefore, they are often generated in situ from a more stable precursor, such as an α-oximino ketone, via reduction with reagents like zinc in acetic acid.[11][12]
Mechanism and Rationale:
The reaction proceeds via the formation of an enamine from the β-dicarbonyl compound, which then attacks the carbonyl of the α-amino ketone. The subsequent cyclization and dehydration lead to the formation of the pyrrole ring. The in situ generation of the α-amino ketone is a key strategy to avoid unwanted side reactions.
Protocol 4: Knorr Synthesis of "Knorr's Pyrrole"
-
Materials: Ethyl acetoacetate (2.0 eq), glacial acetic acid, sodium nitrite, zinc dust.
-
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid and cool in an ice bath.
-
Slowly add a solution of sodium nitrite in water to form the α-oximino derivative.
-
To this mixture, add a second equivalent of ethyl acetoacetate.
-
Gradually add zinc dust while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1 hour.
-
Pour the hot mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[11]
-
B. The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a more direct approach that involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][14] β-Amino ketones can be considered masked 1,4-dicarbonyls, especially when the amino group is a good leaving group or can be eliminated to form an enone.
Mechanism and Rationale:
The mechanism involves the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group to form a five-membered ring intermediate, which then dehydrates to yield the aromatic pyrrole.[2]
IV. The Synthesis of Pyrazoles: The 1,2-Diaza Heterocycle
Pyrazoles are another important class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are commonly synthesized by the condensation of a 1,3-dicarbonyl compound or a β-enaminone with a hydrazine derivative.[1][15]
Mechanism and Rationale:
The reaction proceeds by the initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone. This is followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. With unsymmetrical β-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is possible, and the outcome is often influenced by the steric and electronic properties of the substituents.[1]
General Scheme: Pyrazole Synthesis from a β-Enaminone
Caption: Synthesis of Pyrazoles from β-Enaminones and Hydrazines.
Protocol 5: Synthesis of a Substituted Pyrazole
-
Materials: β-Enaminone (1.0 eq), hydrazine hydrate or substituted hydrazine (1.1 eq), ethanol, glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve the β-enaminone and the hydrazine derivative in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
| β-Enaminone | Hydrazine Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Amino-3-penten-2-one | Hydrazine hydrate | Ethanol | 78 | 4 | 85-95 |
| 3-Amino-1-phenyl-2-buten-1-one | Phenylhydrazine | Ethanol | 78 | 6 | 80-90 |
| Ethyl 3-amino-2-butenoate | Methylhydrazine | Methanol | 65 | 8 | 70-80 |
V. The Synthesis of Benzodiazepines: The Fused Seven-Membered Ring
Benzodiazepines are a class of psychoactive drugs with a fused benzene and diazepine ring system.[16] A common synthetic route to 1,5-benzodiazepines involves the condensation of o-phenylenediamine with a β-diketone or a β-keto ester.[8][17][18]
Mechanism and Rationale:
The reaction is typically acid-catalyzed and proceeds through the formation of a diimine intermediate from the condensation of both amino groups of o-phenylenediamine with the two carbonyl groups of the β-diketone.[17] This is followed by an intramolecular cyclization and tautomerization to yield the 1,5-benzodiazepine ring system. A variety of catalysts, including protic acids (e.g., p-toluenesulfonic acid) and Lewis acids, can be employed to facilitate this transformation.[19]
Protocol 6: Synthesis of a 1,5-Benzodiazepine Derivative
-
Materials: o-Phenylenediamine (1.0 eq), β-diketone (e.g., acetylacetone) (1.0 eq), p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure:
-
To a solution of o-phenylenediamine and the β-diketone in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion
β-Amino ketones and their enaminone tautomers are undeniably powerful and versatile synthons in heterocyclic chemistry. Their ability to participate in a wide range of cyclization reactions provides access to a vast chemical space of medicinally and industrially relevant compounds. A thorough understanding of the underlying reaction mechanisms and the factors that control reactivity and selectivity is paramount for the successful design and execution of synthetic routes to these important heterocyclic scaffolds. The protocols and insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and rational synthesis of novel heterocyclic entities.
References
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- Guareschi, I. (1896). Sintesi di composti piridinici da composti acetonici e cianacetici. Memorie della Reale Accademia delle Scienze di Torino, 46, 7, 11, 25.
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Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
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Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023). Retrieved from [Link]
- The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). Synlett, 2007(16), 2459–2482.
-
Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones - Indian Academy of Sciences. (2013). Retrieved from [Link]
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Guareschi-Thorpe Condensation. (n.d.). Retrieved from [Link]
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A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Publications. (2012). Retrieved from [Link]
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tBuOK promoted synthesis of pyrimidines from β‐enaminones (generated... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]
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RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES Al-Shimaa Badran,a Najla A. Alshaye,b Zeinab Hussain,a* Aya Ahmed,a and Magdy A. Ib - LOCKSS: Serve Content. (2023). Retrieved from [Link]
-
The synthetic route of arylpyrazoles using secondary β-enamino diketone... - ResearchGate. (n.d.). Retrieved from [Link]
- A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines a. (1986). Canadian Journal of Chemistry, 64(11), 2087–2094.
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Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing). (2025). Retrieved from [Link]
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Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed. (n.d.). Retrieved from [Link]
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Stereoselective and Catalytic Access to β-Enaminones: An Entry to Pyrimidines | The Journal of Organic Chemistry - ACS Publications. (2012). Retrieved from [Link]
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Reaction of β-enaminodiketone 1 with aromatic amidines 2-4. - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of 1,5- Benzodiazepines A Review - IJTSRD. (2021). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). Retrieved from [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Publishing. (2023). Retrieved from [Link]
-
Recent progress in the chemistry of β-aminoketones - RSC Publishing. (2022). Retrieved from [Link]
-
Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety - Scientific Research Publishing. (2014). Retrieved from [Link]
-
Synthesis of N-substituted quaternary carbon centers through KOt-Bu-catalyzed aza-Michael addition of pyrazoles to cyclic enones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
A) Scope of the aza‐Michael addition of in situ generated 1 d to enones... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry. (2021). Retrieved from [Link]
-
An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid - Science Alert. (2006). Retrieved from [Link]
-
Knorr Pyrrole Synthesis. (n.d.). Retrieved from [Link].
-
Knorr Pyrrole Synthesis - SynArchive. (n.d.). Retrieved from [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Recent progress in the chemistry of β-aminoketones - ResearchGate. (2022). Retrieved from [Link]
-
Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Divergent construction of pyrazoles via Michael addition of N-arylhydrazones to 1,2-diaza-1,3-dienes - PubMed. (2015). Retrieved from [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts - Washington University in St. Louis Scholarly Repository. (n.d.). Retrieved from [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (2019). Retrieved from [Link]
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Application Notes & Protocols: Asymmetric Synthesis of 4-Aminohexan-2-one Derivatives
Introduction: The Strategic Importance of Chiral β-Amino Ketones
The β-amino ketone moiety is a privileged structural motif found in a wide array of biologically active molecules and natural products.[1][2] Specifically, 4-aminohexan-2-one derivatives serve as versatile chiral building blocks, providing a synthetically tractable handle for the construction of more complex molecular architectures, including key 1,3-aminoalcohols.[3][4] The strategic importance of this class of compounds is underscored by their application in the pharmaceutical industry. For instance, a derivative of this core structure is a key intermediate in the highly efficient asymmetric synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[5][6][7]
Achieving stereocontrol at the C4 position is paramount, as the biological activity of the final therapeutic agent is often dependent on a single enantiomer. This guide provides an in-depth analysis of field-proven, highly enantioselective methods for the synthesis of 4-aminohexan-2-one derivatives, targeting researchers and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of organocatalytic, transition-metal-catalyzed, and biocatalytic approaches, offering detailed protocols for their practical implementation.
Core Synthetic Strategies: A Comparative Analysis
The asymmetric synthesis of 4-aminohexan-2-one derivatives can be broadly categorized into three highly effective strategies. The choice of method often depends on factors such as scale, cost, available equipment, and desired environmental footprint.
Organocatalytic Asymmetric Mannich Reaction
The direct, three-component Mannich reaction is one of the most powerful and atom-economical methods for forming C-C bonds to generate β-amino carbonyl compounds.[2][8] The use of small organic molecules as catalysts, such as the amino acid L-proline, has revolutionized this field by providing a cost-effective and operationally simple route to highly enantioenriched products.[8][9]
Mechanistic Rationale: The catalytic cycle, as proposed by List and coworkers, involves the formation of a chiral enamine intermediate from the ketone (e.g., acetone, a precursor to the hexanone backbone) and the proline catalyst.[8] This enamine then attacks the si-face of an in situ-formed imine (from an aldehyde and an amine). The stereochemical outcome is directed by a hydrogen-bonded, chair-like transition state that minimizes steric repulsion between the substituents.[8]
Caption: Catalytic cycle for the L-proline-catalyzed asymmetric Mannich reaction.
This approach is highly valued for its operational simplicity, avoidance of toxic metals, and the ready availability of chiral catalysts from the "chiral pool."
Asymmetric Hydrogenation of a Prochiral Enamine
For industrial-scale synthesis, efficiency and catalyst turnover are critical. The asymmetric hydrogenation of a β-enamine ketone intermediate represents a pinnacle of process chemistry, famously implemented by Merck for the manufacture of Sitagliptin.[6][7] This two-step process offers exceptional enantioselectivity and is highly scalable.
Methodology Overview: The synthesis begins with the condensation of a β-ketoester or a related precursor to form a prochiral β-enamine ketone. This stable intermediate is then subjected to hydrogenation using a chiral transition metal catalyst, typically a rhodium complex coordinated to a specialized chiral phosphine ligand like JOSIPHOS.[6][7] The ligand's structure creates a chiral environment around the metal center, forcing the hydrogen to add to one specific face of the double bond, thus setting the stereocenter with high fidelity.
Caption: Workflow for the synthesis via asymmetric hydrogenation of an enamine.
The key advantage of this method is its remarkable efficiency, achieving very high turnover numbers for the catalyst and yielding a product with nearly perfect optical purity.[6] This "green" synthesis significantly reduces waste compared to other routes.[6][7]
Biocatalytic Asymmetric Transamination
The quest for more sustainable and selective chemical manufacturing has led to the rise of biocatalysis. Transaminase (TA) enzymes offer an elegant and powerful solution for the synthesis of chiral amines from prochiral ketones.[10][11] This technology has also been successfully applied to the large-scale synthesis of Sitagliptin, demonstrating its industrial viability.[11]
Enzymatic Mechanism: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (commonly isopropylamine) to a ketone acceptor.[12] The reaction proceeds via a "ping-pong" mechanism. In the first half-reaction, the PLP cofactor accepts the amino group from the donor, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing acetone. In the second half-reaction, the prochiral ketone enters the active site, where the PMP transfers the amino group to it, generating the chiral amine product and regenerating the PLP cofactor.[12]
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Application Notes & Protocols: Strategic Solvent Selection for Reactions of 4-Aminohexan-2-one Hydrochloride
Introduction
4-Aminohexan-2-one is a versatile bifunctional molecule containing both a primary amine and a ketone, making it a valuable building block in synthetic and medicinal chemistry.[1] It serves as a precursor for the synthesis of more complex molecules, including various nitrogen-containing heterocycles.[2][3] Often supplied as a hydrochloride (HCl) salt to improve stability and handling, its reactivity and, critically, its solubility are profoundly influenced by this salt form.
The choice of solvent is arguably one of the most critical parameters in designing a successful synthetic protocol. An appropriate solvent can enhance reaction rates, improve yields, control regioselectivity or stereoselectivity, and simplify product purification. Conversely, a poor solvent choice can lead to low yields, byproduct formation, or complete reaction failure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic selection of solvents for reactions involving 4-Aminohexan-2-one HCl. We will delve into the physicochemical rationale behind solvent choices for specific reaction classes and provide actionable protocols for solubility screening and reaction optimization.
Physicochemical Properties of 4-Aminohexan-2-one HCl
Understanding the molecule's inherent properties is the first step in a logical solvent selection process. As an ammonium salt, 4-Aminohexan-2-one HCl possesses high polarity and a propensity for hydrogen bonding.
| Property | Value / Description | Significance for Solvent Selection |
| Molecular Formula | C₆H₁₄ClNO | Indicates a relatively small, functionalized organic molecule.[4] |
| Molecular Weight | 151.6 g/mol | A low molecular weight suggests good solubility in a range of solvents, provided polarity matches.[4] |
| Functional Groups | Primary Ammonium (R-NH₃⁺), Ketone (C=O) | The charged ammonium group dominates solubility, favoring polar, protic solvents. The ketone group contributes polarity. |
| Form | Typically a solid salt. | Requires a solvent capable of dissolving the ionic lattice. |
| Expected Solubility | High in polar protic solvents (water, methanol, ethanol). Moderate to low in polar aprotic solvents. Very low in nonpolar solvents. | This dictates the initial palette of solvents for screening. |
The presence of the hydrochloride salt is the single most important factor. The ionic nature of the R-NH₃⁺Cl⁻ moiety means that significant energy is required to break down the crystal lattice. Solvents that can effectively solvate both the ammonium cation and the chloride anion will be the most effective.
The Solvent Selection Workflow
A systematic approach to solvent selection minimizes wasted time and resources. The following workflow provides a logical progression from initial screening to reaction optimization.
Caption: A logical workflow for systematic solvent selection.
Protocol: Initial Solubility Screening
Objective: To empirically determine the solubility of 4-Aminohexan-2-one HCl in a range of common laboratory solvents.
Materials:
-
4-Aminohexan-2-one HCl
-
Vials or test tubes
-
Vortex mixer
-
Selection of solvents (see table below)
Procedure:
-
Add approximately 10 mg of 4-Aminohexan-2-one HCl to a series of clean, dry vials.
-
To each vial, add 0.5 mL of a single solvent.
-
Vortex each vial vigorously for 30-60 seconds at room temperature.
-
Visually inspect for dissolution. If the solid dissolves completely, it is "Soluble".
-
If not fully dissolved, gently warm the vial (e.g., to 40-50°C) and vortex again. Note if it becomes soluble with heating.
-
If the solid remains, it is "Insoluble" or "Slightly Soluble".
Expected Results & Interpretation:
| Solvent Class | Example Solvents | Expected Solubility of R-NH₃⁺Cl⁻ | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | Excellent H-bonding and high dielectric constant effectively solvate both the cation and anion. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Slightly Soluble to Soluble | High dipole moment can solvate the cation, but anion solvation is less effective. Solubility is often lower than in protic solvents. |
| Ethers | THF, 2-MeTHF, Dioxane | Insoluble | Lower polarity and inability to donate hydrogen bonds make them poor solvents for ionic salts. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Insufficient polarity to overcome the lattice energy of the salt. |
| Hydrocarbons | Toluene, Heptane, Hexane | Insoluble | Nonpolar nature makes them incompatible with ionic salts. |
Solvent Selection for Specific Reaction Classes
The optimal solvent depends heavily on the reaction being performed. The amine must often be deprotonated to its free base form (4-aminohexan-2-one) to act as a nucleophile. This requires the addition of a base, a step that is itself influenced by the solvent.
Case Study 1: N-Acylation (Amide Formation)
N-acylation involves reacting the amine with an acylating agent like an acyl chloride or anhydride to form an amide.
Mechanism & Solvent Considerations:
-
Reactant: The nucleophile is the free amine (R-NH₂), not the ammonium salt (R-NH₃⁺). Therefore, a base (e.g., triethylamine, pyridine, or NaHCO₃) is required to neutralize the HCl and deprotonate the ammonium ion.
-
Byproduct: The reaction generates another equivalent of acid (e.g., HCl from an acyl chloride). The base also neutralizes this.
-
Solvent Role: The solvent must dissolve the free amine and the acylating agent. It should ideally be aprotic to avoid reacting with the acylating agent (e.g., acyl chlorides can react with alcohol solvents).
Recommended Solvents:
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): These are excellent first choices. They are aprotic and dissolve a wide range of organic reagents.[5][6] While the starting HCl salt is insoluble, adding an organic base like triethylamine (Et₃N) will form triethylammonium chloride (Et₃N·HCl), which has some solubility in DCM, and the free amine, which is readily soluble.
-
Aqueous Biphasic (Schotten-Baumann conditions): For some acylations, a two-phase system of water and an organic solvent like DCM can be used.[5] An inorganic base like NaHCO₃ or NaOH is dissolved in the aqueous phase, neutralizing the HCl salt and allowing the free amine to react with the acyl chloride in the organic phase.[7] This is often a green and efficient method.[7]
Protocol: N-Acetylation of 4-Aminohexan-2-one HCl
Objective: To synthesize N-(5-oxohexan-3-yl)acetamide via N-acylation.
Materials:
-
4-Aminohexan-2-one HCl
-
Triethylamine (Et₃N)
-
Acetyl chloride (AcCl)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask, ice bath
Procedure:
-
Suspend 4-Aminohexan-2-one HCl (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. The suspension should become a clear solution as the free amine is formed.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise via syringe. An exothermic reaction and the formation of a white precipitate (Et₃N·HCl) may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to remove excess AcCl), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Case Study 2: Reduction of the Ketone
Reducing the ketone functionality to a secondary alcohol creates a γ-amino alcohol, another valuable synthetic intermediate.
Mechanism & Solvent Considerations:
-
Reagent: Sodium borohydride (NaBH₄) is a common, mild reducing agent suitable for ketones.[8] It is a source of hydride (H⁻).
-
Solvent Role: Unlike stronger hydrides like LiAlH₄ which react violently with protic solvents, NaBH₄ is compatible with alcohols like methanol or ethanol.[8][9][10] These protic solvents are ideal because they readily dissolve the starting HCl salt and the NaBH₄ reagent. The solvent also serves as the proton source to quench the intermediate alkoxide.[9]
Recommended Solvents:
-
Methanol (MeOH) or Ethanol (EtOH): These are the solvents of choice for NaBH₄ reductions of this substrate. They provide excellent solubility for the polar starting material and the reagent, and they can participate in the reaction mechanism by providing a proton source.
Protocol: NaBH₄ Reduction of 4-Aminohexan-2-one HCl
Objective: To synthesize 4-aminohexan-2-ol.
Materials:
-
4-Aminohexan-2-one HCl
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, ice bath
Procedure:
-
Dissolve 4-Aminohexan-2-one HCl (1.0 eq) in methanol (approx. 15 mL per gram) in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise. Be cautious, as hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding acetone to destroy excess NaBH₄.
-
Acidify the mixture to pH ~2 with dilute HCl to hydrolyze borate esters.
-
Concentrate the mixture under reduced pressure. The resulting solid can be triturated with a solvent like hot isopropanol or ethyl acetate to precipitate inorganic salts, leaving the desired product in solution for further purification.
Troubleshooting and Advanced Considerations
-
Low Reactivity in Aprotic Solvents: If a reaction (like acylation) is sluggish in DCM or THF, it may be due to poor solubility of the amine salt or the generated base-HCl salt. Adding a small amount of a polar aprotic co-solvent like DMF or DMSO can sometimes help, but be mindful of purification challenges.
-
Side Reactions: In high-boiling point protic solvents like ethylene glycol, intramolecular reactions could potentially occur, for instance, between the amine and ketone to form a cyclic imine, especially under basic conditions.[1][11]
-
Green Chemistry: Whenever possible, consider greener solvents. Water is an excellent choice for reactions like Schotten-Baumann acylations.[7] Ethers like 2-MeTHF are often considered more environmentally benign than THF.
Conclusion
The selection of a solvent for reactions involving 4-Aminohexan-2-one HCl is a strategic decision governed by the principles of solubility, reagent compatibility, and reaction mechanism. The hydrochloride salt form dictates a preference for polar solvents. For reactions requiring the free amine, such as N-acylation, aprotic solvents in combination with a base are standard. For reactions like ketone reduction with NaBH₄, polar protic solvents such as methanol are ideal. By following a systematic workflow of solubility screening and careful consideration of the reaction chemistry, researchers can significantly improve the efficiency, yield, and scalability of their synthetic procedures.
References
-
A remarkable solvent effect on reductive amination of ketones. (2026, February 7). ResearchGate. Retrieved from [Link]
-
Carbonyl reduction. Wikipedia. Retrieved from [Link]
-
Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). Books. Retrieved from [Link]
- Methods for the acylation of amine compounds. Google Patents.
-
Reduction of Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Retrieved from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. (2014, December 14). TSI Journals. Retrieved from [Link]
-
4-Aminohexan-2-one. PubChem. Retrieved from [Link]
-
Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society. Retrieved from [Link]
-
4-Aminocyclohexanone Hydrochloride. PubChem. Retrieved from [Link]
-
Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC. Retrieved from [Link]
-
Recent progress in the chemistry of β-aminoketones. RSC Publishing. Retrieved from [Link]
-
4-aminohexan-2-one hydrochloride. Chemazone. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Amino Ketones via Catalytic Hydrogenation
Introduction: The Significance of Amino Ketones in Modern Chemistry
Amino ketones are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of a wide array of biologically active molecules, natural products, and pharmaceuticals.[1][2][3] Their structural motif, characterized by the presence of both an amino group and a ketone functionality, allows for diverse chemical transformations, making them invaluable intermediates. For instance, they can be readily reduced to form crucial 1,2-amino alcohols or oxidized to produce α-amino acids.[1] The development of efficient and selective methods for their synthesis is therefore a significant endeavor in synthetic chemistry.[2] Catalytic hydrogenation has emerged as a powerful, atom-economical, and environmentally benign strategy for the synthesis of amino ketones, offering high yields and selectivities under relatively mild conditions.[4][5][6]
This guide provides a comprehensive overview of various catalytic hydrogenation methods for the synthesis of amino ketones, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of different approaches, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Method 1: Asymmetric Hydrogenation of α-Dehydroamino Ketones
The asymmetric hydrogenation of α-dehydroamino ketones is a highly effective method for producing chiral α-amino ketones, which are versatile building blocks for many natural products and drug candidates.[7] This approach utilizes chiral catalysts to achieve high enantioselectivity. Rhodium-based catalysts, particularly with chiral diphosphine ligands like DuanPhos, have proven to be exceptionally effective.[7][8]
Scientific Rationale
The success of this method hinges on the ability of the chiral catalyst to create a stereochemically defined environment around the prochiral double bond of the α-dehydroamino ketone. The substrate coordinates to the metal center of the catalyst, and the chiral ligand directs the delivery of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess. The choice of ligand is critical for achieving high enantioselectivity.
Experimental Protocol: Rhodium/DuanPhos-Catalyzed Asymmetric Hydrogenation
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of aliphatic α-dehydroamino ketones, affording chiral α-amino ketones in high yields and excellent enantioselectivities.[7][8]
Materials:
-
α-Dehydroamino ketone substrate
-
[Rh(cod)(S,S,R,R)-DuanPhos]BF4 catalyst (1.0 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (H2)
-
Standard Schlenk flask or autoclave
-
Magnetic stirrer
Procedure:
-
In a glovebox, add the α-dehydroamino ketone substrate and the [Rh(cod)(S,S,R,R)-DuanPhos]BF4 catalyst to a Schlenk flask or autoclave equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the substrate and catalyst.
-
Seal the reaction vessel and remove it from the glovebox.
-
Connect the vessel to a hydrogen line and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 1 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC. Reaction times typically range from 0.5 to 2 hours.
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-amino ketone.
Data Summary
| Substrate (R1, R2, R3) | Time (h) | Yield (%) | ee (%) |
| R1=Me, R2=Me, R3=Ac | 2 | 98 | >99 |
| R1=Et, R2=Me, R3=Bz | 0.5 | 98 | >99 |
| R1=i-Pr, R2=Me, R3=Ac | 1.5 | 98 | >99 |
| R1=n-Pr, R2=Me, R3=Ac | 1.5 | 97 | >99 |
| R1=c-Pr, R2=Me, R3=Bz | 2 | 97 | >99 |
| R1=Ph, R2=Me, R3=Ac | 2 | 99 | >99 |
Data adapted from Gao, W. et al. (2016).[7]
Workflow Diagram
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Method 2: Chemoselective Hydrogenation of Nitro Ketones
The synthesis of amino ketones from nitro ketones presents a challenge in chemoselectivity: the need to reduce the nitro group while leaving the ketone functionality intact. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that can achieve this transformation effectively.[9]
Scientific Rationale
The chemoselectivity of Pd/C catalysts in this reaction is attributed to the preferential adsorption and activation of the nitro group on the palladium surface over the carbonyl group.[9] Hydrogen molecules adsorbed on the palladium surface are then transferred to the nitro group, leading to its reduction to an amine. The presence of an amino group in the substrate can also influence the catalytic activity, sometimes tempering the catalyst and preventing further reduction of the ketone to an alcohol.[9]
Experimental Protocol: Pd/C-Catalyzed Hydrogenation of a Nitro Aminoketone
This protocol outlines the chemoselective reduction of a nitro group in an aromatic aminoketone to produce a diamino ketone.[9]
Materials:
-
N-phenylamino-p-nitropropiophenone hydrochloride
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2) balloon
-
Celite®
-
Standard round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-phenylamino-p-nitropropiophenone hydrochloride (0.5 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.
-
Attach a balloon filled with hydrogen gas to the flask.
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, filter the reaction mixture through a plug of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of methanol.
-
Concentrate the filtrate in vacuo to obtain the N-phenylamino-p-aminopropiophenone product.
Key Observations
-
The nitro group is selectively reduced to an amino group.
-
The carbonyl group remains intact.
-
The reaction proceeds efficiently at room temperature and atmospheric pressure of hydrogen.
-
A high yield (91%) of the desired amino ketone can be achieved.[9]
Reaction Mechanism Overview
Caption: Chemoselective Hydrogenation of a Nitro Ketone.
Method 3: Reductive Amination of Diketones
Reductive amination is a powerful and versatile method for synthesizing amines, and it can be applied to diketones to produce amino ketones.[10][11] This one-pot reaction involves the formation of an imine or enamine intermediate from the diketone and an amine, followed by in-situ reduction.[11] Chiral Brønsted acids can be used as catalysts to achieve highly efficient, regioselective, and enantioselective reductive amination.[12]
Scientific Rationale
In the Brønsted acid-catalyzed reductive amination of diketones, the acid catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine. This leads to the formation of a hemiaminal, which then dehydrates to form an imine. The chiral counterion of the Brønsted acid creates a chiral environment, directing the subsequent transfer hydrogenation of the imine to produce a chiral amino ketone with high enantioselectivity. The regioselectivity is controlled by the steric and electronic properties of the diketone and the reaction conditions.
Experimental Protocol: Chiral Brønsted Acid-Catalyzed Reductive Amination
This protocol provides a general method for the enantioselective reductive amination of diketones to synthesize chiral α-amino ketones.[12]
Materials:
-
Diketone substrate
-
Amine (e.g., p-anisidine)
-
Chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid)
-
Hantzsch ester (as the hydrogen source)
-
Toluene
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard reaction vessel
Procedure:
-
To a reaction vessel under an inert atmosphere, add the diketone substrate, the amine, the chiral Brønsted acid catalyst, and the Hantzsch ester.
-
Add toluene as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 24-72 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral α-amino ketone.
Data Summary for Asymmetric Reductive Amination
| Diketone | Amine | Yield (%) | ee (%) |
| 1,2-diphenylethane-1,2-dione | p-anisidine | 95 | 96 |
| 1-phenyl-1,2-propanedione | p-anisidine | 92 | 94 |
| 2,3-butanedione | p-anisidine | 85 | 90 |
Representative data based on principles described by Guo et al.[13]
Logical Relationship Diagram
Caption: Reductive Amination of a Diketone to a Chiral Amino Ketone.
Method 4: Dynamic Kinetic Resolution in Asymmetric Hydrogenation
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials. In the context of amino ketone synthesis, it is particularly useful for the hydrogenation of racemic α-amino ketones to produce chiral amino alcohols with high diastereo- and enantioselectivity.[14][15] Ruthenium-based catalysts are highly effective for this transformation.[14][15]
Scientific Rationale
DKR combines the rapid racemization of the starting material with a stereoselective reaction. In the asymmetric hydrogenation of a racemic α-amino ketone, the catalyst promotes the rapid interconversion of the two enantiomers of the starting material. Simultaneously, the chiral catalyst selectively hydrogenates one of the enantiomers much faster than the other. This continuous racemization of the unreacted enantiomer allows for the theoretical conversion of the entire racemic starting material into a single stereoisomer of the product, with yields approaching 100% and high stereoselectivity. A proposed hydrogen-bonding interaction between the amino group of the substrate and the diamine ligand of the catalyst can explain the high selectivity.[14]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Racemic α-Amino Ketone via DKR
This protocol describes the highly efficient asymmetric hydrogenation of racemic acyclic α-amino aliphatic ketones to provide chiral amino alcohols.[14]
Materials:
-
Racemic α-amino aliphatic ketone
-
Ruthenium catalyst (e.g., (S,R,R)-1a as described by the source)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol
-
Hydrogen gas (H2)
-
Autoclave
Procedure:
-
In a glovebox, place the racemic α-amino aliphatic ketone, the ruthenium catalyst, and potassium tert-butoxide in an autoclave.
-
Add 2-propanol as the solvent.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 12 hours).
-
After the reaction is complete, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by appropriate methods (e.g., chromatography or crystallization) to obtain the chiral amino alcohol.
Comparative Data for DKR
| Substrate (R1, R2, Dialkylamino) | Diastereomeric Ratio (anti:syn) | ee (%) of anti-isomer |
| R1=Me, R2=Me, Dimethylamino | 96:4 | 99 |
| R1=Et, R2=Me, Dimethylamino | 95:5 | 98 |
| R1=i-Pr, R2=Me, Pyrrolidinyl | 97:3 | 99 |
| R1=Me, R2=Et, Diethylamino | 85:15 | 95 |
Data adapted from Ye, G. et al. (2009).[14]
Conceptual Diagram of DKR
Caption: Dynamic Kinetic Resolution in Asymmetric Hydrogenation.
Conclusion
The catalytic hydrogenation methods presented in this guide offer a versatile and powerful toolkit for the synthesis of a wide range of amino ketones. The choice of method, catalyst, and reaction conditions should be guided by the specific target molecule, desired stereochemistry, and available starting materials. By understanding the underlying scientific principles and following robust experimental protocols, researchers can effectively leverage these techniques to advance their synthetic endeavors in drug discovery and development.
References
-
Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. Available from: [Link]
-
Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis - Taylor & Francis. Available from: [Link]
-
Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones | JACS Au - ACS Publications. Available from: [Link]
-
Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a - ResearchGate. Available from: [Link]
-
Highly Enantioselective and Diastereoselective Synthesis of Chiral Amino Alcohols by Ruthenium-Catalyzed Asymmetric Hydrogenation of α-Amino Aliphatic Ketones | Journal of the American Chemical Society. Available from: [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available from: [Link]
-
Highly enantioselective and diastereoselective synthesis of chiral amino alcohols by ruthenium-catalyzed asymmetric hydrogenation of alpha-amino aliphatic ketones - PubMed. Available from: [Link]
-
Enantioselective Synthesis of α-Acetal-β′-Amino Ketone Derivatives by Rhodium-Catalyzed Asymmetric Hydrogenation | Organic Letters - ACS Publications. Available from: [Link]
-
Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones - PubMed. Available from: [Link]
-
Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal. Available from: [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC. Available from: [Link]
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available from: [Link]
-
Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Synthesis of α-Amino Ketones by Rhodium- Catalyzed Hydrogenation. Available from: [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols - RSC Publishing. Available from: [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing). Available from: [Link]
-
Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis | Semantic Scholar. Available from: [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. Available from: [Link]
-
Reductive amination - Wikipedia. Available from: [Link]
-
HOMOGENEOUS CATALYSIS. Available from: [Link]
-
Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC. Available from: [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar. Available from: [Link]
-
Synthesis of Chiral α-Aminosilanes through Palladium-Catalyzed Asymmetric Hydrogenation of Silylimines. Available from: [Link]
-
Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed. Available from: [Link]
-
3.3.3: Synthesis of Amines - Chemistry LibreTexts. Available from: [Link]
-
Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones - MDPI. Available from: [Link]
-
Asymmetric hydrogenation of α‐secondary‐amino ketones. Reaction... - ResearchGate. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Different strategies for preparing the α‐amino ketones. - ResearchGate. Available from: [Link]
-
Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC. Available from: [Link]
-
Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones - ResearchGate. Available from: [Link]
-
Collection - Enantioselective Synthesis of Optically Pure β-Amino Ketones and γ-Aryl Amines by Rh-Catalyzed Asymmetric Hydrogenation - The Journal of Organic Chemistry - Figshare. Available from: [Link]
-
Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes | Scilit. Available from: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available from: [Link]
-
asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed. Available from: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available from: [Link]
-
Homogeneous Hydrogenation Catalysis Techniques | PDF - Scribd. Available from: [Link]
-
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F. Available from: [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing 4-Aminohexan-2-one Free Base
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for handling 4-Aminohexan-2-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, chemists, and drug development professionals. Our focus is to equip you with the necessary knowledge to stabilize the notoriously labile 4-Aminohexan-2-one free base during extraction and handling, ensuring the integrity and yield of your experiments.
Section 1: Understanding the Core Instability
This section addresses the fundamental chemical properties of 4-Aminohexan-2-one that contribute to its degradation.
Q1: Why is my isolated 4-Aminohexan-2-one free base consistently showing impurities or low yield, especially after a basic workup?
A1: The instability is inherent to its molecular structure. 4-Aminohexan-2-one is a β-aminoketone, a class of compounds containing two reactive functional groups: a primary amine and a ketone.[1][2] The proximity of these groups makes the free base form highly susceptible to degradation through two primary pathways, especially under neutral or basic conditions:
-
Intramolecular Cyclization: The nucleophilic primary amine can attack the electrophilic carbonyl carbon of the same molecule. This is followed by dehydration to form a cyclic imine (a dihydropyridine derivative). This process is often rapid and a major source of yield loss.[2][3]
-
Intermolecular Self-Condensation: The amine group of one molecule can react with the ketone of another molecule to form a Schiff base (imine).[4][5] Concurrently, under basic conditions, the ketone can be deprotonated at its α-carbon to form an enolate, which can then attack another ketone molecule in an aldol-type condensation.[6][7]
These reactions are often catalyzed by heat and basic conditions, which are common during standard extractions and solvent evaporations.
Caption: Key degradation pathways for 4-Aminohexan-2-one free base.
Section 2: Core Principles for Stabilization
Stabilization is not about finding a single magic bullet, but about controlling the chemical environment to disfavor the degradation pathways discussed above.
Q2: What is the most critical factor for preventing degradation during extraction?
A2: Rigorous pH control. The primary amine is the main culprit in the degradation cascade. By controlling the pH, you can "deactivate" this nucleophile. The strategy is to convert the amine into its non-nucleophilic ammonium salt form (R-NH₃⁺) by washing or extracting the crude organic mixture with a dilute acid. This protonated form is significantly more stable and highly water-soluble. The free base is only liberated in a final, rapid step just before isolation.
Q3: Beyond pH, what other precautions are essential?
A3: A multi-faceted approach is required:
-
Low Temperature: All degradation reactions are significantly slower at lower temperatures. Perform all extractions and washes in an ice-water bath (0-5 °C).
-
Minimize Time in Free Base Form: The compound is most vulnerable when it is in its free base form in solution. Never let a solution of the free base sit for extended periods. Plan your workflow so that after you liberate the free base, you can immediately dry the organic layer and remove the solvent.
-
Inert Atmosphere: While the primary degradation pathways are condensation-based, the amine functionality can be susceptible to oxidation.[2] If possible, conducting the basification and extraction steps under an inert atmosphere (nitrogen or argon) can prevent the formation of oxidative impurities.
-
Solvent Choice: Use aprotic, water-immiscible organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE) for extraction.[8][9] Avoid protic solvents like alcohols during the workup, as they can participate in side reactions.
Section 3: Troubleshooting Guide & FAQs
Q4: I performed an acid-base extraction, but my final yield is still poor. What could have gone wrong?
A4: This issue often arises during the final basification and extraction step. Here are common pitfalls:
-
Using a strong base: Using concentrated NaOH or KOH can create localized areas of high pH, which can aggressively catalyze aldol condensation and other side reactions. Use a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Slow extraction after basification: Once the free base is liberated into the aqueous layer, it begins to degrade. The subsequent extraction into the organic solvent must be performed swiftly.
-
Insufficient mixing: Failure to adequately mix the biphasic system during the extraction of the free base can lead to poor recovery from the aqueous layer.
-
High temperatures during solvent removal: Removing the solvent on a rotary evaporator at high temperatures can provide the energy needed to drive degradation in the concentrated product. Always use low bath temperatures (<30 °C).
Q5: Can I store 4-Aminohexan-2-one? If so, in what form?
A5: Do not store the free base, especially in solution. The neat free base should be stored under an inert atmosphere at -20°C and used promptly. The most reliable method for long-term storage is to convert it to a stable salt. The hydrochloride (HCl) salt is a common and stable choice. You can achieve this by dissolving the purified free base in a solvent like anhydrous ether or EtOAc and bubbling dry HCl gas through it, or by adding a stoichiometric amount of HCl in a compatible solvent. The resulting salt can be filtered, dried, and stored at room temperature in a desiccator.
Section 4: Validated Protocol: Stabilizing Acid-Base Extraction
This protocol is designed to minimize degradation by keeping the compound in its stable, protonated form for most of the workup.
Caption: Recommended workflow for stabilizing extraction.
Step-by-Step Methodology
-
Initial Quench & Dilution: At the end of your reaction, cool the mixture to 0-5 °C. If your reaction solvent is water-miscible, dilute it with an appropriate immiscible organic solvent (e.g., DCM, EtOAc).
-
Acidic Extraction (Stabilization Step): Transfer the organic mixture to a separatory funnel. Add an equal volume of cold (0-5 °C) 1M hydrochloric acid (HCl). Shake vigorously and allow the layers to separate.
-
Isolate the Stable Salt: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask kept in an ice bath. This layer contains your product as the stable hydrochloride salt. For thorough recovery, re-extract the organic layer with another portion of cold 1M HCl and combine the aqueous extracts.
-
Liberation of Free Base: To the combined, chilled aqueous extracts, add a fresh portion of cold organic solvent (e.g., DCM). While stirring vigorously in the ice bath, slowly add a cold saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the aqueous layer reaches 8-9 (check with pH paper). Do not overshoot the pH.
-
Rapid Extraction: Immediately transfer the biphasic mixture to a separatory funnel and perform the extraction quickly. Separate the layers and save the organic layer. Re-extract the aqueous layer twice more with fresh, cold organic solvent.
-
Drying and Solvent Removal: Combine all organic extracts. Dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and immediately concentrate the filtrate using a rotary evaporator with the water bath temperature kept below 30 °C.
Summary of Critical Parameters
| Parameter | Recommended Condition | Rationale |
| Acidic Extraction pH | 1-2 | Ensures complete protonation of the amine, maximizing stability and aqueous solubility. |
| Basification Reagent | Saturated NaHCO₃ or Na₂CO₃ (aq) | Mild bases that liberate the free amine without causing harsh, localized pH spikes that promote side reactions.[10] |
| Final Extraction pH | 8-9 | Sufficiently basic to deprotonate the ammonium salt, but mild enough to minimize base-catalyzed degradation. |
| Temperature | 0-5 °C throughout | Reduces the kinetic rate of all potential degradation reactions. |
| Organic Solvent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Good solubility for the free base, immiscible with water, and volatile for easy removal at low temperatures.[9][11] |
| Atmosphere | Inert (N₂ or Ar), especially during basification | Prevents potential side reactions from atmospheric oxygen. |
By adhering to these principles and the validated protocol, researchers can significantly improve the yield, purity, and stability of 4-Aminohexan-2-one free base during its critical extraction and isolation phase.
References
-
Gallo, M., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]
-
Gallo, M., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. National Institutes of Health. [Link]
-
Making Molecules. (2024). Enamines. Making Molecules. [Link]
-
Wikipedia. (n.d.). Carbonyl condensation. Wikipedia. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
- Google Patents. (n.d.). US2533723A - Catalytic amine-ketone condensation.
-
ResearchGate. (2025). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. ResearchGate. [Link]
-
RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses. [Link]
-
MDPI. (2024). Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study. MDPI. [Link]
Sources
- 1. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. US2533723A - Catalytic amine-ketone condensation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jackwestin.com [jackwestin.com]
- 8. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study [mdpi.com]
- 9. arborassays.com [arborassays.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
storage conditions to prevent degradation of amino ketone HCl
Technical Support Center: Stability & Storage of -Amino Ketone HCl
Status: Operational Ticket Focus: Prevention of Degradation in Labile Amine Salts Audience: Chemical Biology & Medicinal Chemistry Divisions
Core Directive: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because your white crystalline solid has turned into a yellow/brown gum, or you are planning a synthesis and need to avoid that outcome.
The Bottom Line:
Critical Storage Parameters
| Parameter | Specification | The "Why" (Mechanistic Logic) |
| Temperature | -20°C (Freezer) | Retards the kinetics of intermolecular condensation (dimerization). |
| Atmosphere | Inert (Argon/N₂) | Prevents oxidative dehydrogenation of dihydropyrazines to pyrazines. |
| Humidity | <10% (Desiccated) | These salts are highly hygroscopic. Moisture creates localized "solution-like" phases where mobility increases, allowing dimerization. |
| Container | Amber Glass | Prevents photochemical excitation which can accelerate radical-mediated oxidation. |
| pH Sensitivity | Strictly Acidic | Never free-base until the moment of reaction. The free base cyclizes rapidly. |
The Degradation Mechanism (Root Cause Analysis)
To prevent degradation, you must understand what is happening inside the vial. The "browning" you observe is not random decomposition; it is a specific, cascade reaction forming pyrazines .
Visualizing the Failure Mode
The following diagram illustrates the pathway from a stable salt to a degraded "goo."
Figure 1: The "Pyrazine Cascade." Moisture allows the salt to equilibrate with its free base, leading to rapid dimerization and oxidation. The final pyrazine product is responsible for the characteristic yellow/brown discoloration.
Troubleshooting & FAQs
Issue 1: "My white powder has turned yellow/orange."
-
Diagnosis: Oxidative Dimerization.
-
You likely have significant contamination with pyrazine derivatives. This occurs if the container was not perfectly sealed or stored at room temperature.
-
-
Corrective Action:
-
Minor Yellowing: The material may be salvageable via recrystallization (see Protocol A below).
-
Brown Goo/Oil: Discard. The autocatalytic nature of the degradation usually means the purity is compromised beyond efficient recovery.
-
Issue 2: "The material is clumping or sticky."
-
Diagnosis: Hygroscopic Failure.
- -amino ketone HCl salts are avid water absorbers. The "stickiness" is a partial solution forming on the crystal surface.
-
Risk: This aqueous layer allows the molecules to move and react. Hydrolysis of the imine intermediates accelerates degradation.
-
Corrective Action:
-
Dry under high vacuum (0.1 mmHg) over
for 24 hours. -
Flush with Argon immediately upon breaking the vacuum.
-
Issue 3: "Can I store this in solution?"
-
Answer: No.
-
Even in acidic water, equilibrium exists. In organic solvents (MeOH/EtOH), the risk of ketal formation or slow dimerization persists.
-
Exception: If you must store it in solution, use anhydrous solvents (e.g., Acetonitrile) with 1-2 equivalents of excess HCl gas dissolved, stored at -80°C.
-
Recovery Protocol: Recrystallization
If your material shows early signs of degradation (slight yellowing), use this standard purification protocol.
Prerequisites:
-
Solvent A: Absolute Ethanol (or Isopropanol)
-
Solvent B: Diethyl Ether (or MTBE) - Must be anhydrous/peroxide-free
-
Apparatus: Nitrogen line, Schlenk flask
Step-by-Step:
-
Dissolution: Dissolve the crude amino ketone HCl in the minimum amount of warm (40-50°C) Solvent A.
-
Note: Do not boil excessively; heat promotes degradation.
-
-
Filtration: If insoluble brown particles remain, filter rapidly while warm.
-
Precipitation: Cool the solution to room temperature. Slowly add Solvent B (the anti-solvent) until a persistent cloudiness appears.
-
Crystallization: Place the flask in a freezer (-20°C) overnight.
-
Collection: Filter the white crystals under an inert atmosphere (if possible) or rapidly in air.
-
Drying: Wash with cold Solvent B and dry immediately under high vacuum.
Workflow: The "Safe-Handling" Decision Tree
Follow this logic flow whenever receiving or handling these compounds.
Figure 2: Standard Operating Procedure (SOP) for handling labile amino ketone salts. Note the critical step of warming to room temperature before opening to prevent condensation.
References
-
Cayman Chemical. (2023). 5-Aminolevulinic Acid (hydrochloride) Safety Data Sheet.Link
-
Begley, M. J., et al. (2012). "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[1][2][3] Organic & Biomolecular Chemistry, 10, 2126-2132.[2] Link
-
Organic Syntheses. (1965). "Aminoacetone semicarbazone hydrochloride."[4] Org.[2][4][5] Synth. 45, 1. (Describes the handling and hygroscopic nature of the free ketone HCl). Link
-
MedChemExpress. (2023). 5-Aminolevulinic acid hydrochloride SDS.Link
-
BenchChem. (2024). Technical Support Center: Managing α-Chloro/Amino Ketone Stability.Link
Sources
- 1. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
improving yield of 4-Aminohexan-2-one synthesis
An essential precursor in pharmaceutical and chemical synthesis, 4-Aminohexan-2-one is a versatile building block.[1][2] However, its synthesis can present significant challenges, often leading to issues with yield and purity that can impede research and development timelines. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common problems encountered during the synthesis of 4-Aminohexan-2-one. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you navigate these challenges effectively.
Core Synthetic Strategies: An Overview
The synthesis of 4-Aminohexan-2-one can be approached through several primary routes. The choice of method often depends on available starting materials, required stereoselectivity, and scalability considerations. The most common strategies include the reductive amination of a dicarbonyl precursor and biocatalytic methods.
Caption: Major synthetic pathways to 4-Aminohexan-2-one.
Frequently Asked Questions (FAQs)
This section addresses specific, common issues encountered during the synthesis of 4-Aminohexan-2-one.
Category 1: Low Reaction Yield
Question: My reductive amination of hexane-2,4-dione is resulting in a very low yield. What are the most likely causes?
Answer: Low yields in the reductive amination of hexane-2,4-dione are typically traced back to several key factors:
-
Side Reactions: The most common side reaction is the formation of a secondary amine, where the newly formed 4-Aminohexan-2-one reacts with another molecule of the starting ketone. This over-alkylation consumes the product and starting material.[3]
-
Inefficient Imine Formation: The reaction proceeds via an imine intermediate. The formation of this imine is a reversible, equilibrium-driven process. If water is not effectively removed or if the pH is not optimal, the equilibrium may not favor the imine, thus slowing down the entire reaction.
-
Sub-optimal Reducing Agent Activity: The choice and handling of the reducing agent are critical. For instance, sodium cyanoborohydride (NaBH₃CN) is effective at a slightly acidic pH, while other hydrides might be more effective under different conditions. The reducing agent may also decompose if not handled under anhydrous conditions.
-
Intramolecular Reactions: Under certain conditions, particularly with acidic catalysis, the primary amine of the product can react with the ketone functionality within the same molecule, leading to the formation of cyclic imines or other degradation products.[1]
Question: How can I improve the yield of my biocatalytic reaction using a transaminase?
Answer: Stalling or low yields in biocatalytic transamination reactions are often related to equilibrium limitations and enzyme inhibition. Here are some key areas to investigate:
-
Equilibrium Control: Transamination is a reversible reaction. To drive the reaction towards the desired amine product, the equilibrium must be shifted. This is commonly achieved by removing the ketone byproduct (e.g., pyruvate when using alanine as the amine donor) using a secondary "scavenging" enzyme system.
-
Enzyme Inhibition: High concentrations of the substrate (hexane-2,4-dione) or the ketone byproduct can inhibit the transaminase enzyme. A gradual, fed-batch addition of the substrate can maintain a low, non-inhibitory concentration.[4]
-
Optimal Reaction Conditions: Every enzyme has an optimal pH and temperature range. Ensure your reaction buffer is at the correct pH for the specific transaminase you are using. Deviations can dramatically reduce enzyme activity.
-
Cofactor Availability: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor. Ensure that sufficient PLP is present in the reaction mixture, as its absence will completely halt the catalytic cycle.
Category 2: Product Purity and Side Reactions
Question: I have isolated my product, but my NMR spectrum shows significant impurities. What are the common byproducts in 4-Aminohexan-2-one synthesis?
Answer: Besides unreacted starting materials, several byproducts can complicate purification:
-
Secondary and Tertiary Amines: As mentioned, over-alkylation is a common issue in reductive amination, leading to secondary and tertiary amine impurities.[3]
-
Diol Formation: If a strong reducing agent like sodium borohydride is used and the reaction conditions are not carefully controlled, the ketone functional group in both the starting material and the product can be reduced to a secondary alcohol, yielding 4-aminohexan-2-ol.[1][5]
-
Self-Condensation Products: Aminoketones can undergo self-condensation reactions (e.g., aldol-type reactions) under either acidic or basic conditions, leading to dimers or oligomers.[6]
Caption: Common side reactions in 4-Aminohexan-2-one synthesis.
Question: What is the most effective method for purifying 4-Aminohexan-2-one?
Answer: The purification strategy depends on the nature of the impurities. Since 4-Aminohexan-2-one is a polar organic molecule, the following techniques are generally effective:
-
Recrystallization: This is often the preferred method for removing minor impurities if the product is a solid at room temperature or can be converted to a crystalline salt (e.g., hydrochloride). A mixed-solvent system is often required.[6] For example, dissolving the crude product in a minimal amount of a polar solvent like methanol and then slowly adding a less polar solvent like diethyl ether until turbidity is observed can yield high-purity crystals upon cooling.
-
Column Chromatography: For complex mixtures or oily products, column chromatography is necessary. Due to the polar nature of the amine, standard silica gel can lead to significant tailing. It is often advantageous to use a modified stationary phase, such as amino-propyl bonded silica, or to use a mobile phase containing a small amount of a basic modifier like triethylamine to suppress interactions with the silica.[6]
Troubleshooting Guides
This section provides structured workflows and protocols to systematically address and resolve common synthesis problems.
Guide 1: Troubleshooting Low Yield in Reductive Amination
This guide provides a logical flow for diagnosing and fixing low-yield issues.
Caption: Workflow for troubleshooting low yield in reductive amination.
Table 1: Parameter Optimization for Reductive Amination
| Parameter | Recommended Range/Condition | Rationale |
| Ammonia (NH₃) Stoichiometry | 5-10 equivalents | Using a large excess of ammonia helps to shift the equilibrium towards the formation of the primary amine and minimizes the competitive reaction of the product amine with the starting material.[7] |
| pH | 6.0 - 7.5 | This pH range is a compromise: acidic enough to catalyze imine formation but not so acidic as to protonate the ammonia, rendering it non-nucleophilic. |
| Reducing Agent | NaBH₃CN or H₂ with catalyst (e.g., Rh-Ni) | NaBH₃CN is selective for the imine over the ketone at neutral to slightly acidic pH. Catalytic hydrogenation is a cleaner alternative but may require pressure equipment.[7][8] |
| Temperature | 25 - 50 °C | Higher temperatures can favor side reactions. It is best to start at room temperature and gently heat only if the reaction is too slow. |
| Solvent | Methanol, Ethanol | Protic solvents are generally effective for reductive aminations. Ensure the solvent is anhydrous if using moisture-sensitive reagents. |
Experimental Protocol: Purification by Recrystallization
This protocol provides a general procedure for purifying 4-Aminohexan-2-one as its hydrochloride salt, which often has better crystalline properties than the free base.
Objective: To purify crude 4-Aminohexan-2-one by recrystallization of its hydrochloride salt.
Materials:
-
Crude 4-Aminohexan-2-one
-
Anhydrous Diethyl Ether
-
2M HCl in Diethyl Ether
-
Methanol
-
Isopropanol
-
Erlenmeyer flask, magnetic stir bar, ice bath, Büchner funnel, vacuum flask
Procedure:
-
Salt Formation: Dissolve the crude 4-Aminohexan-2-one free base in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add 2M HCl in diethyl ether dropwise. The hydrochloride salt should precipitate as a solid. Continue adding until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization: a. Transfer the crude salt to a clean Erlenmeyer flask. b. Add a minimal amount of hot methanol to dissolve the solid completely.[6] c. Slowly add isopropanol (the "bad" solvent) dropwise to the hot solution until it becomes faintly turbid. d. Add one or two drops of hot methanol to re-clarify the solution.[6]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold isopropanol, and dry under high vacuum.
References
- Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
-
PubChem. (n.d.). 4-Aminohexan-2-one. Retrieved from [Link]
- Lievens, S. (2012). Approaching Synthesis Problems. University of California, Davis.
- US Patent No. US5866719A. (1999). Process for the purification of an aminoalcohol.
-
Michigan State University Department of Chemistry. (n.d.). Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- Royal Society of Chemistry. (2021).
- Heterocycles. (2016).
- Chemistry LibreTexts. (2024). 4: The Logic of Synthesis.
-
PubChem. (n.d.). 4-Aminohexan-2-ol. Retrieved from [Link]
- ResearchGate. (2026).
Sources
- 1. 4-Aminohexan-2-one|C6H13NO|Research Chemical [benchchem.com]
- 2. 4-Aminohexan-2-one | C6H13NO | CID 19803273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminohexan-2-ol | C6H15NO | CID 53813821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Troubleshooting Cyclization Side Reactions of Amino Ketones
Welcome to the technical support center for managing intramolecular cyclization of amino ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter undesired ring-forming side reactions. Unwanted cyclization can significantly reduce the yield of the desired linear product, complicate purification, and derail synthetic campaigns.
This resource provides in-depth, mechanistically grounded troubleshooting strategies, detailed experimental protocols, and data-driven insights to help you diagnose, control, and prevent these problematic side reactions.
Core Mechanisms: Understanding the Driving Force for Cyclization
Intramolecular reactions between an amine and a ketone are often thermodynamically favorable, leading to the formation of stable 5-, 6-, or 7-membered rings. The reaction typically proceeds through the formation of a hemiaminal intermediate, which can then dehydrate to form a cyclic imine (or enamine). The key to troubleshooting is to understand and manipulate the factors that control the rate of these steps.
Two common and illustrative pathways are the intramolecular imine/enamine formation and the Pictet-Spengler reaction.
-
Intramolecular Imine/Enamine Formation: This is the most direct pathway, where a primary or secondary amine within the molecule attacks a ketone. The reaction is often reversible and highly pH-dependent.[1][2][3] Acid catalysis protonates the carbonyl oxygen, making the ketone more electrophilic and accelerating the initial nucleophilic attack by the amine.[4] However, excessively low pH will protonate the amine, rendering it non-nucleophilic and halting the reaction.[4][5]
-
Pictet-Spengler Reaction: This is a specialized and powerful cyclization where a β-arylethylamine reacts with a ketone (or aldehyde).[6][7] The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to form a new ring, typically a tetrahydroisoquinoline or a tetrahydro-β-carboline.[6][7][8] This reaction is also acid-catalyzed, as the iminium ion is a much stronger electrophile than the corresponding imine.[6]
A visual representation of the general intramolecular condensation mechanism highlights the critical intermediates that can be controlled.
Caption: General mechanism of intramolecular amino ketone cyclization.
Troubleshooting Guide & FAQs
This section addresses specific problems in a direct question-and-answer format, providing both the "what to do" and the "why it works."
Issue 1: Significant cyclization is observed during the main reaction step.
Q: My reaction consistently yields a mixture of the desired linear product and a cyclized side-product. How can I shift the selectivity towards the linear product?
A: This is a classic case of competing reaction pathways. Your goal is to suppress the rate of the intramolecular cyclization relative to your desired reaction. This can often be achieved by manipulating reaction conditions to favor kinetic over thermodynamic control.[9][10][11]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Cyclization reactions often have a higher activation energy but lead to a more stable (thermodynamic) product.[11] By lowering the temperature, you may favor the kinetically controlled pathway, which could be your desired linear product formation, before the system has enough energy to overcome the barrier to cyclization.[10]
-
Control the pH: This is the most critical parameter. The rate of imine formation is maximal at a weakly acidic pH (typically 4-5).[4]
-
If your desired reaction is base-catalyzed: Run the reaction under basic conditions (pH > 8). This will deprotonate any catalytic acid, slowing the dehydration of the hemiaminal intermediate, which is often the rate-limiting step for cyclization.[1]
-
If your desired reaction is acid-catalyzed: You are in a trickier situation. Consider using a very strong acid (pH < 2). At this pH, the majority of your amine nucleophile will be protonated and non-reactive, significantly slowing the cyclization.[4] Your primary reaction must be tolerant of these conditions.
-
-
Change the Solvent:
-
Switch to an Aprotic Solvent: Protic solvents (like methanol or water) can facilitate proton transfer steps required for imine formation. Switching to an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) can slow the cyclization.
-
Use a Dehydrating Agent: If water is a byproduct of your main reaction, its presence can push the equilibrium of the side reaction. The addition of molecular sieves can sequester water as it forms, inhibiting the dehydration step of the cyclization pathway.[12]
-
Issue 2: Cyclization occurs during a deprotection step.
Q: I am removing an amine-protecting group (e.g., Boc or Cbz), and the newly liberated amine immediately cyclizes with a ketone in the molecule. What are my options?
A: This is a common and frustrating problem. The deprotection conditions create a reactive species that immediately undergoes an undesired transformation. The key is to trap the free amine or change the deprotection strategy.
Troubleshooting Strategies:
-
Deprotect and Trap in situ: As soon as the free amine is generated, introduce a reagent that will react with it faster than it can cyclize. For example, if you are removing a Boc group with Trifluoroacetic Acid (TFA), you can have an acylating agent present in a subsequent step (after neutralization) to immediately form a stable amide.
-
Change the Protecting Group Strategy: Employ an "orthogonal" protecting group.[13][14] This means choosing a protecting group for the amine that can be removed under conditions that do not promote cyclization.[14] For example, if acid-catalyzed deprotection is causing cyclization, switch to a protecting group that is removed under basic, hydrogenolysis, or fluoride-mediated conditions.[14][15]
| Protecting Group | Common Deprotection Reagent | Conditions that may Suppress Cyclization |
| Boc (tert-Butoxycarbonyl) | TFA, HCl | Deprotect at low temp (-20 °C to 0 °C) and immediately quench with base. |
| Cbz (Carboxybenzyl) | H₂, Pd/C (Hydrogenolysis) | Neutral, non-acidic conditions. Excellent for acid-sensitive substrates. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine (Base) | Basic conditions disfavor acid-catalyzed iminium ion formation. |
| Teoc (Trimethylsilylethyl-oxycarbonyl) | TBAF (Fluoride source) | Mild, non-acidic, non-basic conditions. |
-
Protect the Ketone: If modifying the amine chemistry is not feasible, consider protecting the ketone.[16] A ketone can be converted to an acetal or ketal, which is stable to many reaction conditions but can be removed with aqueous acid.[16] This strategy requires two extra steps (protection and deprotection) but offers excellent control.
Issue 3: My reaction is sluggish and I'm still getting the cyclized product.
Q: I need to heat my reaction or run it for a long time to get the desired conversion, but this just leads to more of the cyclized side-product. How can I accelerate my primary reaction without promoting cyclization?
A: This indicates that the activation energy for your desired reaction is higher than or similar to the cyclization side reaction. Simply adding more energy (heat) will accelerate both, often favoring the more stable cyclized product.
Troubleshooting Strategies:
-
Catalyst Screening: Investigate a catalyst that is specific to your desired transformation. For example, if you are performing a coupling reaction, screen different ligands or metal catalysts that may operate at lower temperatures.[17]
-
Reagent Stoichiometry and Addition Rate:
-
Slow Addition: If your reaction involves adding a reagent, add it slowly via syringe pump. This keeps the instantaneous concentration of the reagent low, which can sometimes favor one pathway over another.
-
Order of Addition: Experiment with changing the order in which you add your reagents and catalysts.
-
Caption: A decision-making workflow for troubleshooting cyclization.
Key Experimental Protocols
Protocol 1: Optimizing Reaction pH to Minimize Intramolecular Condensation
This protocol describes a systematic approach to finding a pH range that maximizes the yield of the desired linear product while minimizing the formation of the cyclized side-product.
Materials:
-
Amino ketone starting material
-
Reaction reagents for the desired transformation
-
A set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Acids (e.g., 1M HCl) and bases (e.g., 1M NaOH) for adjustment
-
Reaction solvent (e.g., Methanol/Water mixture)
-
Analytical tools (TLC, LC-MS, or HPLC)
Step-by-Step Procedure:
-
Set up Parallel Reactions: Prepare a series of small-scale reactions (e.g., in vials) with identical concentrations of your amino ketone substrate and reagents.
-
Establish pH Conditions:
-
Vial 1: No pH control (control reaction).
-
Vial 2: Adjust to pH ~3 with a suitable buffer or dilute acid.
-
Vial 3: Adjust to pH ~5 with a buffer.
-
Vial 4: Adjust to pH ~7 with a buffer.
-
Vial 5: Adjust to pH ~9 with a buffer or dilute base.
-
-
Initiate and Monitor: Start all reactions simultaneously at the intended reaction temperature. Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot from each vial.
-
Analysis: Quench the aliquots and analyze them using LC-MS or HPLC. Quantify the ratio of the desired linear product to the cyclized side-product.
-
Interpretation: Plot the product/side-product ratio against pH. The optimal pH will be the one that gives the highest ratio in an acceptable reaction time. The rate of cyclization is often highest around pH 5 and decreases at very low or high pH values.[1][18]
References
Sources
- 1. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Carbonyl Condensation Rxn & Amines [chem.latech.edu]
- 4. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 13. jocpr.com [jocpr.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]
Navigating pH Adjustments for Amino Ketone Hydrochloride Salts: A Technical Support Guide
Welcome to the technical support center for pH adjustment protocols involving amino ketone hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often sensitive compounds. Here, we will delve into the critical aspects of pH control, offering not just procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments. Our goal is to provide a self-validating system of protocols and troubleshooting advice to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise when handling amino ketone hydrochloride salts.
Q1: Why is my amino ketone hydrochloride salt acidic in solution?
Your amino ketone hydrochloride salt is the salt of a weak base (the amino ketone) and a strong acid (hydrochloric acid). When dissolved in a neutral solvent like water, the hydrochloride salt dissociates, and the conjugate acid of the amine (R-NH3+) will partially hydrolyze water, releasing a proton (H+) and thus lowering the pH. The extent of this acidity depends on the pKa of the amino group.
Q2: What is the significance of the pKa, and how does it guide my pH adjustment?
The pKa is the pH at which the protonated (R-NH3+) and the free base (R-NH2) forms of the amine are present in equal concentrations. This is a crucial parameter governed by the Henderson-Hasselbalch equation.[1][2][3] Knowing the pKa allows you to predict the charge state of your molecule at a given pH. For instance, to convert the hydrochloride salt to its free base form, you will need to adjust the pH of the solution to be significantly above the pKa of the amino group. Conversely, to ensure the compound remains in its charged, often more water-soluble, hydrochloride form, the pH should be maintained well below the pKa.
Q3: My compound is precipitating out of solution as I adjust the pH. What is happening?
This is a common and predictable issue. The hydrochloride salt form of an amino ketone is generally more soluble in aqueous solutions than its free base counterpart.[4][5] As you increase the pH by adding a base, you are converting the charged, soluble salt into the neutral, often less soluble, free base. When the concentration of the free base exceeds its solubility limit in your solvent system, it will precipitate.
Q4: Can the ketone functional group be affected by pH changes?
Absolutely. While the primary focus is often on the amino group, the ketone can also be sensitive to pH. Under strongly basic conditions, ketones can be susceptible to reactions like aldol condensation or other base-catalyzed degradations.[6] Conversely, in highly acidic environments, the ketone's oxygen can be protonated, which may affect its reactivity and the overall stability of the molecule. It's a delicate balance to deprotonate the amine without inducing unwanted side reactions at the ketone.
Q5: What type of base should I use for the pH adjustment?
The choice of base is critical. For many applications, a solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used for a clear endpoint. However, for finer control and to avoid "overshooting" the target pH, using a weaker base or a suitable buffer system is often preferable. The choice also depends on the downstream application; for instance, you would want to avoid certain ions if they could interfere with subsequent reactions or biological assays.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the pH adjustment process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| pH is unstable and drifts after adjustment. | 1. Insufficient buffering capacity of the solution. 2. CO2 from the atmosphere dissolving into an unbuffered or weakly buffered solution, forming carbonic acid.[7] 3. Slow dissolution or reaction kinetics of the compound or the adjusting agent. | 1. Incorporate a suitable buffer system with a pKa near your target pH.[8][9] 2. Work under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive. 3. Allow for adequate mixing and equilibration time after each addition of acid or base. |
| The solution color changes unexpectedly. | 1. pH-indicating properties of the compound or an impurity. 2. Degradation of the amino ketone at extreme pH values. | 1. Verify the color change is reversible by adjusting the pH back and forth. If not, it may indicate degradation. 2. Perform the pH adjustment at a lower temperature to minimize degradation. 3. Use analytical techniques like HPLC or TLC to check for the appearance of degradation products. |
| I've added a lot of base, but the pH isn't changing much. | You are likely in the buffering region of your amino ketone, which is centered around its pKa. | This is expected behavior. Continue to add the base incrementally while monitoring the pH. The pH will change more rapidly as you move away from the pKa. Consult the Henderson-Hasselbalch equation to understand this relationship.[10] |
| The final solution is cloudy even after pH adjustment. | 1. Incomplete conversion to the more soluble form (either the salt or the free base, depending on your goal). 2. Precipitation of an inorganic salt if the concentration of the added base and the hydrochloride counter-ion is high. 3. The compound may have low intrinsic solubility in the chosen solvent system at any pH. | 1. Ensure the final pH is sufficiently far from the pKa (typically 1.5 to 2 pH units) to ensure complete conversion. 2. Consider using a more dilute solution of the base. 3. You may need to add a co-solvent or switch to a different solvent system entirely. |
| My pH meter reading is erratic. | 1. The pH electrode is not properly calibrated. 2. The electrode is dirty or coated with precipitated compound. 3. The solution has a very low ionic strength. | 1. Calibrate the pH meter with fresh, certified buffer standards before use.[11] 2. Clean the electrode according to the manufacturer's instructions. A common procedure involves washing with a mild detergent or a dilute acid solution.[12] 3. Ensure your solution has sufficient ionic strength for the electrode to function correctly; if appropriate for your experiment, a small amount of a neutral salt like KCl can be added. |
Experimental Protocols
Here are detailed step-by-step methodologies for common pH adjustment procedures.
Protocol 1: Conversion of an Amino Ketone Hydrochloride Salt to its Free Base
Objective: To isolate the neutral, free base form of the amino ketone from its hydrochloride salt.
Materials:
-
Amino ketone hydrochloride salt
-
Deionized water or appropriate solvent
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Stir plate and stir bar
-
Separatory funnel
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the amino ketone hydrochloride salt in a minimal amount of deionized water in a beaker with a stir bar.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Calibrate your pH meter using standard buffers.
-
Slowly add the 1 M NaOH solution dropwise to the beaker while monitoring the pH.
-
Observe for the formation of a precipitate as the pH increases and approaches the pKa of the amino group.
-
Continue adding NaOH until the pH is approximately 1.5 to 2 units above the pKa to ensure complete conversion to the free base.
-
If a precipitate has formed, it can be collected by filtration, washed with cold deionized water, and dried.
-
If the free base is soluble or oily, transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous solution with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the free base.
Protocol 2: Preparation of a Buffered Solution of an Amino Ketone Hydrochloride Salt
Objective: To prepare a solution of the amino ketone at a specific, stable pH.
Materials:
-
Amino ketone hydrochloride salt
-
Appropriate buffer system (e.g., phosphate, acetate, or citrate buffer components).[9][13]
-
Deionized water
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Choose a buffer system with a pKa that is within one pH unit of your target pH. For example, for a target pH of 7.4, a phosphate buffer is a good choice.[8]
-
Prepare stock solutions of the acidic and basic components of the buffer (e.g., 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic).
-
In a beaker, combine calculated volumes of the acidic and basic buffer components to achieve a pH close to your target. The Henderson-Hasselbalch equation can be used for this calculation.
-
Fine-tune the pH of the buffer solution using small additions of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Once the desired pH is stable, dissolve the amino ketone hydrochloride salt in the buffer to the desired final concentration.
-
Verify that the final pH of the solution is at the target value and adjust if necessary.
Visualizing the Process
To better understand the relationship between pH, the pKa, and the form of the amino ketone, consider the following workflow.
Caption: Workflow for converting an amino ketone HCl salt to its free base.
This diagram illustrates the decision-making process and expected outcomes when adjusting the pH of an amino ketone hydrochloride solution.
Caption: Logic for selecting an appropriate buffer system.
This decision tree outlines the logical steps for choosing the right buffer to maintain a stable pH for your amino ketone solution.
By understanding these principles and following these guidelines, you can navigate the challenges of pH adjustment for amino ketone hydrochloride salts with confidence and precision.
References
- Vertex AI Search. (2024). Pharmaceutical Buffers.
- Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
- Pharmapproach. (2022). Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions.
- Wikipedia. (2024).
- Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
- Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium.
- ResearchGate. (n.d.). Buffers and pH Adjusting Agents [Table].
- Microbe Notes. (2024).
- AP Chemistry Study Guide. (n.d.).
- Sema. (n.d.). Henderson Hasselbalch Practice Problems With Answers.
- Study.com. (2021).
- Sigma-Aldrich. (n.d.). pH Adjustment and Buffers.
- LegalPromptGuide.com. (2023). Graphviz (Dot Language).
- University of Utah. (n.d.). A Short Guide to Technical Writing.
- Hamilton College. (n.d.). Guide for Writing in Chemistry.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Developer Documentation. (n.d.).
- BU Personal Websites. (n.d.).
- Xerte Online Toolkits. (n.d.). Appendix 6: A Brief Guide to Writing in Chemistry.
- A Brief Guide to Writing in Chemistry. (n.d.).
- Mozilla. (2024). Color contrast. MDN Web Docs.
- Daily.dev. (2024). Color Contrast Guidelines for Text & UI Accessibility.
- Section508.gov. (n.d.). Making Color Usage Accessible.
- Rice University. (n.d.). Color & Contrast. Digital Accessibility.
- W3C. (2023). G209: Provide sufficient contrast at the boundaries between adjoining colors.
- YouTube. (2023). How to Write FAQs in Seconds!.
- ACS Publications. (n.d.). Amino Ketone Rearrangements. VI. Synthesis of 2-Alkylamino-2-phenylcyclohexanones1a.
- Parker, K. (2020).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
- Content Writer Nigeria. (2024). How to write an effective FAQ (Frequently Asked Questions).
- Strikingly. (2024).
- Mailchimp. (n.d.).
- Wellness Hub. (2024). Keto and pH Balance Guide: Does Keto Affect Acid Levels?.
- Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applic
- Williams, R. (n.d.).
- Helda - Helsinki.fi. (2021).
- Yokogawa Electric Corporation. (n.d.). Successful pH Troubleshooting.
- ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- bevital. (2014).
- Chemistry LibreTexts. (2022). The Effects of pH on Solubility.
- ResearchGate. (n.d.). What is causing pH to go up after adding HCl?.
- Organic Chemistry Data. (2022).
- American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8.
- Reddit. (2017). Amino Acid Freebase vs. HCl Salt.
- ResearchGate. (n.d.).
- Cole-Parmer. (2020).
- ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
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Validation & Comparative
A Comparative Guide to the H-NMR Chemical Shifts of 4-Aminohexan-2-one Hydrochloride
For researchers and professionals in drug development and synthetic chemistry, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), is a cornerstone technique for elucidating these structures. This guide provides an in-depth analysis of the ¹H-NMR chemical shifts of 4-Aminohexan-2-one hydrochloride, offering a comparative perspective against its free base form and structurally related compounds. By understanding the subtle yet significant shifts induced by protonation, researchers can gain deeper insights into the electronic environment of the molecule, a critical aspect in drug design and synthesis.
The Significance of Protonation on NMR Spectra
The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the proton, shifting its signal to a lower chemical shift (upfield).
The protonation of an amine group to form an ammonium salt, as in the case of this compound, introduces a positive charge. This positive charge has a significant electron-withdrawing inductive effect, which deshields the neighboring protons. This deshielding effect is most pronounced for the protons on the carbon atoms alpha (α) and beta (β) to the nitrogen atom, resulting in a downfield shift of their corresponding NMR signals.
Experimental and Predicted ¹H-NMR Data
Data Summary Table
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | H1 (CH₃-C=O) | ~2.2 | s |
| H3 (CH₂-C=O) | ~2.9-3.1 | m | |
| H4 (CH-N⁺H₃) | ~3.5-3.7 | m | |
| H5 (CH₂-CH-N⁺H₃) | ~1.8-2.0 | m | |
| H6 (CH₃-CH₂) | ~1.1 | t | |
| N⁺H₃ | ~7.5-8.5 | br s | |
| 4-Aminohexan-2-one (Free Base) (Predicted) | H1 (CH₃-C=O) | ~2.1 | s |
| H3 (CH₂-C=O) | ~2.6 | t | |
| H4 (CH-NH₂) | ~2.9 | m | |
| H5 (CH₂-CH-NH₂) | ~1.5 | m | |
| H6 (CH₃-CH₂) | ~0.9 | t | |
| NH₂ | ~1.5-2.5 | br s | |
| Hexan-2-one (Experimental) | H1 (CH₃-C=O) | 2.13 | s |
| H3 (CH₂-C=O) | 2.42 | t | |
| H4 (CH₂-CH₂) | 1.55 | sextet | |
| H5 (CH₂-CH₃) | 1.31 | sextet | |
| H6 (CH₃-CH₂) | 0.90 | t | |
| 4-Aminobutan-2-one Hydrochloride (Experimental) | H1 (CH₃-C=O) | ~2.3 | s |
| H3 (CH₂-C=O) | ~3.0 | t | |
| H4 (CH₂-N⁺H₃) | ~3.4 | t | |
| N⁺H₃ | ~8.0 | br s |
Analysis and Comparison
This compound: A Detailed Prediction
The structure of this compound is presented below, with protons labeled for assignment.
Caption: Effect of protonation on the chemical shifts of adjacent protons.
The key difference is the significant downfield shift of the protons α and β to the nitrogen atom upon protonation. The H4 proton in the free base is predicted to be around 2.9 ppm, while in the hydrochloride salt, it shifts to approximately 3.5-3.7 ppm. Similarly, the β protons (H3 and H5) also experience a noticeable downfield shift.
Comparison with Hexan-2-one
Comparing the predicted spectrum of this compound to the experimental spectrum of hexan-2-one highlights the influence of the ammonium group. The protons on carbons 3, 4, and 5 in hexan-2-one are in a relatively electron-rich environment. The introduction of the electron-withdrawing ammonium group at the 4-position in the hydrochloride salt causes a significant downfield shift for all protons in its vicinity.
Comparison with 4-Aminobutan-2-one Hydrochloride
4-Aminobutan-2-one hydrochloride is a valuable analogue for comparison. The experimental data for this compound shows the protons α to the ammonium group resonating at approximately 3.4 ppm and the protons β to the ammonium group (and α to the carbonyl) at around 3.0 ppm. These values are in close agreement with our predictions for this compound, lending strong support to our assignments.
Experimental Protocol: ¹H-NMR Spectroscopy
For researchers wishing to acquire their own data, the following general protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the labile N⁺H₃ protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a ¹H-NMR spectrometer (a 300 or 400 MHz instrument is typically sufficient).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (typically 0-10 ppm for this compound, but may need to be wider to include the ammonium protons).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption signals.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Caption: A simplified workflow for acquiring and analyzing a ¹H-NMR spectrum.
Conclusion
The ¹H-NMR spectrum of this compound is predicted to show distinct downfield shifts for the protons in proximity to the electron-withdrawing ammonium group when compared to its free base and the parent ketone, hexan-2-one. These predictions are strongly supported by experimental data from the analogous compound, 4-aminobutan-2-one hydrochloride. This comparative guide provides researchers with a robust framework for interpreting the ¹H-NMR spectrum of this compound and similar amino ketones, facilitating accurate structural elucidation and characterization, which are essential for advancing drug discovery and development projects.
References
-
PubChem. 4-Aminohexan-2-one. National Center for Biotechnology Information. [Link]
-
PubChem. Hexan-2-one. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Aminobutan-2-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Application Scientist's Guide to C-13 NMR Spectrum Analysis of β-Amino Ketones
Introduction: The Structural Significance of β-Amino Ketones
β-Amino ketones, often synthesized via the Mannich reaction, are a cornerstone structural motif in medicinal chemistry and drug development.[1][2] Their versatile biological activities, including potential antidiabetic, anti-inflammatory, and anti-cancer properties, make them prime candidates for novel therapeutic agents.[1][2] The precise structural characterization of these molecules is non-negotiable for understanding structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways.
Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as an exceptionally powerful tool for the unambiguous elucidation of the carbon skeleton.[3][4] Unlike ¹H NMR, where signal overlap can complicate interpretation, the much larger chemical shift dispersion in ¹³C NMR (typically 0-220 ppm) ensures that nearly every unique carbon atom in a molecule produces a distinct, resolved signal.[5][6][7][8]
This guide provides an in-depth comparison of ¹³C NMR techniques for analyzing β-amino ketones, grounded in both fundamental principles and practical, field-proven experimental protocols. We will explore not only how to acquire and interpret a standard spectrum but also why specific experimental choices are made and how complementary techniques like DEPT provide deeper structural insights.
Part 1: Interpreting the ¹³C NMR Spectrum of β-Amino Ketones
The key to deciphering the ¹³C NMR spectrum of a β-amino ketone lies in recognizing the characteristic chemical shifts of its core functional group carbons. The electronic environment, dictated by hybridization and the electronegativity of neighboring atoms, is the primary determinant of a carbon's resonance frequency.[5][9][10]
Characteristic Chemical Shifts
The structure of a β-amino ketone can be dissected into three key carbon environments, each with a predictable chemical shift range.
-
The Carbonyl Carbon (C=O): As an sp² hybridized carbon double-bonded to a highly electronegative oxygen atom, the carbonyl carbon is the most deshielded and appears furthest downfield.[7] For ketones in general, this signal is typically found in the 205-220 ppm range.[11][12] In β-amino ketones, its precise location can be influenced by the substituents on the nitrogen and the overall molecular structure, but it remains the most downfield signal.
-
The α-Carbon (Cα): This is the carbon atom adjacent to the carbonyl group. Its chemical shift is influenced by the electron-withdrawing effect of the carbonyl, placing it in the approximate range of 30-50 ppm.
-
The β-Carbon (Cβ): This carbon is directly attached to the nitrogen atom. The electronegative nitrogen deshields this carbon, causing its signal to appear downfield from a typical alkane carbon, generally in the 40-65 ppm range.
The following table summarizes these characteristic shifts, providing a foundational guide for initial spectral assignment.
| Carbon Atom | Hybridization | Key Influencing Factor | Typical Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | sp² | Double bond to electronegative Oxygen | 200 - 220 |
| β-Carbon (to N) | sp³ | Electronegative Nitrogen Atom | 40 - 65 |
| α-Carbon (to C=O) | sp³ | Inductive effect of Carbonyl | 30 - 50 |
Note: These are typical values and can shift based on solvent and specific molecular structure. Data synthesized from multiple sources.[11][12][13][14][15]
The Influence of Solvent and Substituents
While the above ranges are a robust starting point, it is crucial to understand that the final chemical shifts are sensitive to the molecular context.
-
Substituent Effects: Alkyl or aryl groups attached to the nitrogen atom or the carbon backbone will alter the electronic environment and, consequently, the chemical shifts of nearby carbons.[16][17] For instance, an electron-withdrawing group on an aromatic ring elsewhere in the molecule can cause slight downfield shifts for the core carbons.
-
Solvent Effects: The choice of deuterated solvent is a critical experimental parameter. Protic solvents or those capable of hydrogen bonding (e.g., DMSO-d₆, CD₃OD) can interact with the lone pair on the nitrogen and the carbonyl oxygen.[18] This interaction can alter the electron density around the core, leading to noticeable shifts compared to spectra recorded in a less interactive solvent like CDCl₃. When comparing data, consistency in the solvent used is paramount.
Part 2: A Validated Experimental Protocol for Data Acquisition
Acquiring a high-quality, reproducible ¹³C NMR spectrum is predicated on meticulous sample preparation and logical parameter selection. The following protocol is a self-validating system designed to minimize artifacts and maximize signal-to-noise.
Step 1: Rigorous Sample Preparation
The quality of the final spectrum is directly proportional to the quality of the sample. Due to the low natural abundance (1.1%) of the ¹³C isotope, a more concentrated sample is required compared to ¹H NMR.[3][4]
-
Determine Sample Quantity: Aim for a near-saturated solution. For a typical small molecule (< 700 g/mol ), dissolving 50-100 mg of the β-amino ketone is a good starting point.[19][20] If material is limited, the acquisition time will need to be significantly increased to achieve an adequate signal-to-noise ratio.[21]
-
Select Deuterated Solvent: Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[20] If your compound is not soluble, or if it is acid-sensitive (as CDCl₃ can contain trace acid), consider alternatives like acetone-d₆, DMSO-d₆, or benzene-d₆.[19]
-
Dissolution & Filtering: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.[19][20] Crucially, you must filter the solution into a clean, high-quality NMR tube.[21] Use a Pasteur pipette with a small, tightly packed plug of glass wool. This removes any particulate matter, which would otherwise distort the magnetic field homogeneity and lead to broad, poorly resolved peaks.[19]
-
Tube & Cap: Use high-quality NMR tubes rated for the spectrometer's field strength. Never use tubes with chips or cracks.[19] Cap the tube securely to prevent solvent evaporation.
Workflow for Sample Preparation and Analysis
The following diagram illustrates the logical flow from a solid sample to final data interpretation.
Caption: Workflow from sample preparation to structural elucidation.
Step 2: Data Acquisition Parameters
-
Instrument Setup: After inserting the sample, the instrument must be locked onto the deuterium signal of the solvent, and the probe tuned to the ¹³C frequency. The magnetic field is then homogenized through a process called shimming to ensure sharp, symmetrical peaks.[19]
-
Standard ¹³C Spectrum (Proton Decoupled):
-
Pulse Program: Use a standard single-pulse sequence with broadband proton decoupling.[22] This simplifies the spectrum by collapsing all carbon signals into singlets, removing C-H coupling information but greatly improving the signal-to-noise ratio.[7]
-
Spectral Width: A range of 0 to 220 ppm is standard and will encompass all expected carbon signals for a β-amino ketone.[12][22]
-
Relaxation Delay (d1): This is the time allowed for nuclei to return to equilibrium between pulses. For routine qualitative analysis, a delay of 1-2 seconds is sufficient. For accurate quantitative analysis (which is rarely needed for structural confirmation), much longer delays are required to ensure full relaxation of all carbons, especially quaternary ones.[3][23]
-
Part 3: Comparative Analysis with DEPT Spectroscopy
A standard broadband-decoupled ¹³C spectrum confirms the number of unique carbons but provides no direct information about the number of attached protons. To resolve this, we employ a technique called Distortionless Enhancement by Polarization Transfer (DEPT) . DEPT is a set of experiments that differentiate carbon signals based on the number of attached hydrogens.
The two most common DEPT experiments are DEPT-90 and DEPT-135.[24] Running these in conjunction with a standard ¹³C spectrum provides a powerful, multi-layered dataset for analysis.
-
DEPT-90: This spectrum shows signals only for methine (CH) carbons.
-
DEPT-135: This spectrum shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative (inverted) signals for methylene (CH₂) carbons.[25][26] Quaternary carbons are absent from both DEPT-90 and DEPT-135 spectra.
Comparative Data Interpretation
By comparing the three spectra, one can definitively assign the multiplicity of each carbon signal.
| Experiment | CH₃ (Methyl) | CH₂ (Methylene) | CH (Methine) | C (Quaternary) |
| Standard ¹³C | Positive Peak | Positive Peak | Positive Peak | Positive Peak |
| DEPT-90 | No Peak | No Peak | Positive Peak | No Peak |
| DEPT-135 | Positive Peak | Negative Peak | Positive Peak | No Peak |
Causality: The DEPT pulse sequence manipulates the magnetization transfer from protons to the attached carbon. The final phase (positive or negative) of the carbon signal is dependent on the number of protons it carries, providing an elegant method for spectral editing.[25]
Logical Framework for Carbon Type Assignment
The following diagram illustrates the decision-making process for assigning carbon types using this comparative approach.
Caption: Decision tree for assigning carbon multiplicity.
Beyond 1D: The Gold Standard of 2D NMR
For highly complex β-amino ketones or when absolute, unambiguous assignment of every atom is required, two-dimensional (2D) NMR techniques are the ultimate tool. While a full treatment is beyond the scope of this guide, it is important to recognize their role as a comparative alternative.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). It creates a 2D map showing ¹H-¹³C one-bond connections, which is invaluable for assigning carbons based on their known proton shifts.[27][28][29]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between carbons and protons that are two or three bonds away.[27][30] It is the key to piecing together the entire molecular skeleton and assigning non-protonated (quaternary) carbons.
While standard ¹³C and DEPT experiments provide sufficient data for many routine structure confirmations, the combination of HSQC and HMBC delivers a level of detail and certainty that is unmatched, representing the gold standard in structural elucidation.
Conclusion
The ¹³C NMR analysis of β-amino ketones is a robust, reliable, and information-rich method for structural characterization. By understanding the foundational principles of chemical shifts and employing a systematic experimental protocol, researchers can confidently determine the carbon framework of these vital molecules. The comparison of a standard proton-decoupled spectrum with spectral editing techniques like DEPT provides a significantly deeper level of insight, allowing for the assignment of not just the presence of carbons but also their substitution pattern. For the most demanding structural challenges, 2D NMR methods offer a comprehensive solution. This guide equips the modern researcher with the necessary knowledge to effectively leverage these powerful NMR techniques in the pursuit of novel drug discovery and development.
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
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University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]
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University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR and HR-MS data of β-amino ketone. Retrieved from [Link]
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Taylor & Francis Online. (2006, September 23). 13C NMR Chemical Shifts of β-Alkoxyvinyl Ketones: III -Empirical Substituent Effects... Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]
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MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Retrieved from [Link]
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University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Springer Nature. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. Retrieved from [Link]
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ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]
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Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. Retrieved from [Link]
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ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). HRMS and 13 C NMR data of β-amino ketone derivatives 1a~2c. Retrieved from [Link]
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CORE. (1980, January 1). Substituent effects in 13C NMR spectra of 6-endo substituted 9-thiabicyclo[3.3.1]non-2-enes. Retrieved from [Link]
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Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
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Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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National Institutes of Health. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Retrieved from [Link]
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Amanote Research. (n.d.). (PDF) Substituent Effects in 13C NMR Spectra of 6-Endo. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
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Organometallics. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
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University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
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YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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Zenodo. (2024, March 18). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
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Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
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A Researcher's Guide to the Melting Point Determination of 4-Aminohexan-2-one HCl: A Comparative Analysis
For Immediate Release
Comparative Analysis of Structurally Similar Amino Ketone Hydrochlorides
To provide a contextual framework, the melting points of two structurally analogous compounds are presented below. This data offers a reasonable estimation of the expected melting range for 4-Aminohexan-2-one HCl, given the similarities in functional groups and molecular size.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| 4-Aminohexan-2-one HCl (Target) | C₆H₁₄ClNO | 151.63 | Not Reported |
| 4-Aminocyclohexanone hydrochloride | C₆H₁₂ClNO | 149.62 | 205 (decomposes)[1][2] |
| trans-4-Aminocyclohexanol hydrochloride | C₆H₁₄ClNO | 151.63 | 224.5 - 233.5[3] |
Insights from Comparative Data: The provided data on analogous compounds, particularly the cyclic counterpart, suggests that 4-Aminohexan-2-one HCl is likely to be a solid at room temperature with a relatively high melting point, potentially in the range of 180-240 °C. The presence of the hydrochloride salt significantly increases the melting point due to the strong ionic interactions in the crystal lattice. The decomposition observed in 4-aminocyclohexanone hydrochloride is also a potential characteristic to monitor during the analysis of 4-Aminohexan-2-one HCl.
Gold Standard Protocol for Melting Point Determination (Based on USP <741>)
To ensure the highest degree of accuracy and reproducibility, the following protocol, adapted from the United States Pharmacopeia (USP) general chapter <741> for melting range or temperature, is recommended.[4][5] This methodology is designed to be a self-validating system, providing trustworthy and defensible results.
Experimental Workflow Diagram
Caption: Workflow for USP-compliant melting point determination.
Step-by-Step Methodology
-
Apparatus Calibration:
-
Rationale: To ensure the accuracy of the temperature readings, the melting point apparatus must be calibrated using USP-certified reference standards with melting points that bracket the expected melting point of the sample.[4]
-
Procedure:
-
Select at least two USP reference standards with certified melting points above and below the anticipated melting point of 4-Aminohexan-2-one HCl.
-
Determine the melting point of each reference standard using the procedure outlined below.
-
The observed melting points should fall within the acceptable range specified for each standard. If not, the apparatus requires recalibration.
-
-
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a sharp and reproducible melting range. A finely powdered, dry sample ensures uniform heat distribution.
-
Procedure:
-
Grind the crystalline 4-Aminohexan-2-one HCl to a fine, uniform powder using a mortar and pestle.
-
Dry the powdered sample in a vacuum desiccator over a suitable desiccant for at least 24 hours to remove any residual solvent or moisture.
-
Carefully pack the dry powder into a capillary tube (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness) to a height of 2.5-3.5 mm.[4] Ensure the packing is firm and uniform by tapping the tube gently.
-
-
-
Melting Point Determination:
-
Rationale: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, leading to an accurate determination.
-
Procedure:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
If a preliminary melting point is unknown, a rapid determination (10-15 °C/minute) can be performed on a separate sample to find an approximate range.
-
For the accurate determination, heat the block rapidly to a temperature approximately 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.[6]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the clear point).
-
The melting range is the interval between the onset and clear point temperatures.
-
-
-
Data Analysis and Reporting:
-
Rationale: Reporting a melting range rather than a single point provides more information about the purity of the sample. Pure compounds typically have a sharp melting range of 1-2 °C.
-
Procedure:
-
Perform the determination in triplicate to ensure reproducibility.
-
Report the melting point as a range from the onset to the clear point.
-
If decomposition is observed (e.g., darkening of the sample), it should be noted along with the temperature range.
-
-
By adhering to this rigorous, self-validating protocol, researchers can confidently determine the melting point range of pure 4-Aminohexan-2-one HCl, a critical parameter for its physicochemical characterization and quality control in drug development.
References
-
U.S. Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]
-
ChemBK. 4-Amino-cyclohexanone HCl - Physico-chemical Properties. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
YouTube. Melting point testing as per USP 741. [Link]
-
A.KRÜSS Optronic. Melting point determination. [Link]
-
thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]
-
Amazon S3. Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]
-
University of Alberta. Melting point determination. [Link]
Sources
A Comparative Guide to HPLC Method Development for Amino Ketone Purity Analysis
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment in the pharmaceutical industry. The development of a robust and reliable HPLC method is paramount to ensuring the quality, safety, and efficacy of drug substances. However, certain molecules, such as amino ketones, present unique analytical challenges due to their inherent chemical properties. This guide provides a comprehensive comparison of HPLC method development strategies for determining the purity of amino ketones, offering insights into overcoming common analytical hurdles and selecting the most appropriate chromatographic conditions.
Amino ketones are characterized by the presence of both a basic amino group and a reactive ketone functionality. This combination can lead to poor peak shapes, inadequate retention, and on-column degradation during HPLC analysis. The primary challenges include:
-
Secondary Silanol Interactions: The basic amino group can interact with acidic residual silanols on the surface of traditional silica-based stationary phases, resulting in significant peak tailing and poor chromatographic efficiency.
-
Poor Retention: The polar nature of some amino ketones can lead to insufficient retention on conventional reversed-phase columns, causing them to elute near the void volume and hindering accurate quantification.
-
Chemical Instability: The reactivity of the amino ketone moiety can lead to degradation under certain mobile phase conditions (e.g., pH extremes), forming impurities that need to be effectively separated from the main analyte.
This guide will compare three distinct HPLC methodologies for the purity analysis of a model amino ketone, highlighting the rationale behind the selection of different stationary phases and mobile phase conditions.
Comparative Methodologies for Amino Ketone Analysis
To illustrate the impact of stationary phase selection on the separation of a model amino ketone and its potential impurities, three different reversed-phase columns were evaluated.
Methodology 1: The Conventional Approach - C18 Stationary Phase
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its hydrophobicity and versatility.[1] However, for basic compounds like amino ketones, it often presents challenges.
Experimental Protocol:
-
Column: Standard C18 (L1), 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B in 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Temperature: 25 °C
Discussion of Results:
While the C18 column provided some retention for the amino ketone, significant peak tailing was observed (tailing factor > 2.0). This is a classic sign of secondary interactions between the protonated amine and residual silanols.[2] TFA was used as an ion-pairing agent to improve peak shape and retention, but its effectiveness was limited. The resolution between the main peak and a closely eluting impurity was also suboptimal (Rs < 1.5), failing to meet typical requirements for purity analysis.
Methodology 2: Mitigating Silanol Interactions - The Polar-Embedded Stationary Phase
To address the issue of peak tailing, a polar-embedded stationary phase was investigated. These columns have a polar group (e.g., amide or carbamate) incorporated into the alkyl chain, which shields the analyte from residual silanols.[3]
Experimental Protocol:
-
Column: Polar-Embedded C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B in 25 minutes
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 260 nm
-
Temperature: 30 °C
Discussion of Results:
The polar-embedded column showed a dramatic improvement in peak shape for the amino ketone, with a tailing factor close to 1.0. The use of a buffered mobile phase at a mid-range pH helps to control the ionization state of the analyte and further minimize silanol interactions.[4] This method provided better resolution of the critical impurity pair (Rs > 2.0). However, a highly polar degradant was still poorly retained, eluting near the solvent front.
Methodology 3: Alternative Selectivity - The Phenyl-Hexyl Stationary Phase
To enhance the retention of both the main analyte and its polar degradants, a phenyl-hexyl stationary phase was employed. This phase offers a different separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the analyte.[5]
Experimental Protocol:
-
Column: Phenyl-Hexyl, 3 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.05 M Potassium Phosphate, pH 3.0
-
Mobile Phase B: Methanol
-
Gradient: 20% to 80% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Temperature: 35 °C
Discussion of Results:
The phenyl-hexyl column provided the most favorable separation. It offered a unique selectivity that resulted in excellent resolution of all impurities, including the polar degradant which was adequately retained. The combination of hydrophobic and π-π interactions allowed for a more balanced retention profile of the various components in the sample mixture. The acidic phosphate buffer ensured good peak shape for the basic amino ketone.
Data Comparison Summary
| Parameter | Methodology 1 (C18) | Methodology 2 (Polar-Embedded) | Methodology 3 (Phenyl-Hexyl) |
| Peak Tailing Factor | > 2.0 | ~ 1.1 | ~ 1.0 |
| Resolution (Critical Pair) | < 1.5 | > 2.0 | > 2.5 |
| Retention of Polar Degradant | Poor | Poor | Good |
| Overall Performance | Suboptimal | Good | Excellent |
Systematic Approach to Method Development
A logical workflow is crucial for efficient HPLC method development. The following diagram illustrates a typical process for developing a purity method for a challenging compound like an amino ketone.
Sources
Safety Operating Guide
Navigating the Safe Handling of 4-Aminohexan-2-one Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Aminohexan-2-one hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is expertly extrapolated from the hazard profile of the closely related structural analog, 4-Aminocyclohexanone hydrochloride, and established principles of laboratory safety. This proactive, science-based approach ensures a robust framework for safe handling, even when direct data is limited.
Understanding the Hazard Landscape
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data for 4-Aminocyclohexanone hydrochloride, we can infer that this compound likely presents the following risks:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][2]
These hazards necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Principles of Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific task and the associated risks of exposure. The following sections detail the essential PPE for handling this compound, underpinned by the rationale for each selection.
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles are mandatory whenever handling the solid or solutions of this compound. They provide a seal around the eyes, offering protection from splashes and airborne particles.
-
Face Shield: When there is a heightened risk of splashing, such as during the preparation of concentrated solutions or when handling larger quantities, a face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.
To prevent skin irritation and potential absorption, comprehensive skin and body protection is essential.
-
Gloves: Chemical-resistant gloves are required for all handling procedures. Nitrile gloves are a common and effective choice for many laboratory chemicals. It is crucial to:
-
Inspect gloves for any signs of degradation or perforation before use.
-
Change gloves frequently, and immediately if they become contaminated.
-
Wash hands thoroughly after removing gloves.
-
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from minor spills and contamination. For tasks with a higher risk of significant splashes, a chemically resistant apron or gown should be worn over the lab coat.
-
Full Body Protection: In scenarios involving large quantities or a high likelihood of significant exposure, a chemical-resistant suit may be necessary to ensure complete protection.[3]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. When handling corrosive or irritating substances, chemically resistant shoe covers or boots should be considered.
Given the potential for respiratory tract irritation, appropriate respiratory protection is crucial, particularly when handling the powdered form of the compound.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[4]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended for handling the solid compound. If there is a risk of vapor exposure, a respirator with an appropriate chemical cartridge should be used.
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Handling stock solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | As needed based on ventilation |
| Large-scale operations | Face shield and chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant apron or suit | NIOSH-approved respirator |
| Spill cleanup | Face shield and chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit and boot covers | NIOSH-approved respirator |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond PPE to include proper operational procedures and disposal protocols.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, should be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Consult with EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[4] They will provide information on the proper procedures for waste pickup and disposal in accordance with local, state, and federal regulations.
-
Do Not Dispose in Sink or Trash: Never dispose of this compound down the drain or in the regular trash.
By adhering to these comprehensive safety and logistical protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
-
PubChem. (n.d.). 4-Aminohexan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanone Hydrochloride. Retrieved from [Link]
-
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Chemazone. (n.d.). This compound. Retrieved from [Link]
-
Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
